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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in Modern Drug Discovery

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Author Perspective: Senior Application Scientist Executive Summary: Escaping Flatland with Phosphine Oxides For decades, the me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary: Escaping Flatland with Phosphine Oxides

For decades, the medicinal chemistry toolbox relied heavily on amides, sulfonamides, and sulfones to dictate the hydrogen-bonding networks of drug candidates. However, the FDA approval of the kinase inhibitor Brigatinib in 2017 catalyzed a paradigm shift, proving that the dimethylphosphoryl group (—P(O)Me₂) is not just a synthetic curiosity, but a highly privileged pharmacophore[1][2].

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) has emerged as a premium bifunctional building block. By fusing an electron-rich thiophene core with a versatile methyl ester and a highly polar dimethylphosphoryl group, this compound allows researchers to rapidly incorporate the —P(O)Me₂ motif into complex drug scaffolds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic impact on pharmacokinetics (ADME), and field-validated synthetic protocols for its integration into drug discovery pipelines.

Molecular Profiling & Physicochemical Data

The incorporation of the —P(O)Me₂ group fundamentally alters the physical state of the molecule. The P=O bond is highly polarized due to the orbital mismatch between phosphorus (3p) and oxygen (2p), generating a strong localized dipole. Consequently, the oxygen atom acts as an exceptionally potent hydrogen-bond acceptor[1][2].

Furthermore, the tetrahedral geometry of the phosphorus atom forces the two methyl groups out of the aromatic plane. This "escape from flatland" disrupts crystalline packing forces, dramatically lowering the melting point and increasing aqueous solubility compared to planar analogs[2][3].

Quantitative Physicochemical Summary
PropertyValueScientific Implication
Compound Name Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylateBifunctional scaffold for late-stage derivatization.
CAS Registry Number 2613385-91-2[4][5]Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₁₁O₃PS[4]High heteroatom-to-carbon ratio.
Molecular Weight 218.21 g/mol [5]Low MW allows for downstream fragment growth without exceeding Lipinski limits.
Hydrogen Bond Donors 0Prevents intramolecular H-bonding that could mask the P=O dipole.
Hydrogen Bond Acceptors 4 (P=O, C=O, —O—)Exceptional interaction potential with kinase hinge regions or aqueous media.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon target binding.

The Dimethylphosphoryl Motif: A Privileged Bioisostere

As an application scientist, I frequently advise teams struggling with "brick dust" compounds—molecules that are highly potent in vitro but insoluble in aqueous media. The —P(O)Me₂ group serves as a superior bioisostere for sulfonamides and carboxamides[3][6].

Causality of ADME Modulation
  • Solubility & Lipophilicity: The —P(O)Me₂ group dramatically increases aqueous solubility and lowers the calculated partition coefficient (cLogP)[1][2]. This is critical for oral bioavailability and formulation.

  • Metabolic Stability: Traditional amides are susceptible to amidases, and lipophilic groups are prime targets for Cytochrome P450 (CYP450) oxidation. The phosphine oxide core is highly resistant to CYP450-mediated oxidative metabolism, significantly increasing the half-life in human liver microsomes (HLM)[6][7].

  • Permeability Considerations: While solubility and stability increase, the high polar surface area of the P=O bond can occasionally reduce passive membrane permeability (Caco-2)[3][8]. Therefore, it must be strategically balanced with lipophilic vectors elsewhere on the molecule.

G Core Incorporation of -P(O)Me2 Group Sol Increased Aqueous Solubility (Strong H-Bond Acceptor) Core->Sol Lip Decreased Lipophilicity (Lower cLogP) Core->Lip Met Enhanced Metabolic Stability (Resists CYP450 Oxidation) Core->Met Perm Variable Permeability (High Polar Surface Area) Core->Perm ADME Optimized ADME Profile Sol->ADME Improved Bioavailability Lip->ADME Met->ADME Perm->ADME Requires Optimization

Fig 1. Mechanistic impact of the -P(O)Me2 pharmacophore on pharmacokinetic (ADME) profiles.

Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed so that chemists can troubleshoot deviations.

Protocol A: Palladium-Catalyzed C–P Cross-Coupling (Hirao Reaction)

The synthesis of the core scaffold relies on the cross-coupling of a bromothiophene with dimethylphosphine oxide[2].

Rationale: We utilize Xantphos as the ligand because its wide bite angle accelerates the reductive elimination step of the catalytic cycle—historically the rate-limiting step in forming C–P bonds. K₃PO₄ is selected as a mild base to deprotonate the phosphine oxide tautomer without causing premature saponification of the methyl ester[2].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a reaction flask with Pd₂(dba)₃ (0.03 equiv) and Xantphos (0.06 equiv)[2].

  • Pre-activation: Add anhydrous 1,4-dioxane and stir at room temperature for 10 minutes to form the active Pd(0)-Xantphos complex[2].

  • Reagent Addition: Add Methyl 4-bromothiophene-2-carboxylate (1.0 equiv), K₃PO₄ (1.1 equiv), and dimethylphosphine oxide (HP(O)Me₂, 1.1 equiv)[2].

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours. Monitor conversion via LC-MS or ¹H NMR[2].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (gradient of CH₂Cl₂ to EtOAc/MeOH) to yield the pure product[2].

Protocol B: Downstream Functionalization (Amide Coupling)

Once the building block is obtained, the methyl ester must be converted to an amide to link it to the rest of the drug pharmacophore.

Rationale: The —P(O)Me₂ group is highly chemically stable and will easily survive basic aqueous saponification. HATU is chosen for the subsequent coupling due to its high efficiency in preventing epimerization and driving hindered amine couplings.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in a 3:1 mixture of THF/H₂O.

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

  • Acidification: Carefully acidify with 1M HCl to pH ~3. Extract the resulting 4-(dimethylphosphoryl)thiophene-2-carboxylic acid with 10% IPA/CHCl₃. Dry and concentrate.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Isolation: Stir for 2 hours at room temperature, quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

G A Methyl 4-bromothiophene -2-carboxylate B HP(O)Me2 Pd2(dba)3, Xantphos A->B C-P Coupling C Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate B->C D LiOH, THF/H2O (Saponification) C->D E 4-(Dimethylphosphoryl) thiophene-2-carboxylic acid D->E F Amine, HATU, DIPEA (Amide Coupling) E->F G Target Drug Candidate F->G

Fig 2. Synthetic workflow for incorporating the dimethylphosphoryl thiophene building block.

Conclusion

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate represents a highly strategic vector for modern drug design. By leveraging the robust C–P cross-coupling chemistry and the profound physicochemical enhancements provided by the —P(O)Me₂ group (namely, massive solubility gains and CYP450 resistance), medicinal chemists can rescue failing, lipophilic drug candidates and accelerate their path toward clinical viability.

References

  • METHYL 4-(DIMETHYLPHOSPHORYL)THIOPHENE-2-CARBOXYLATE. TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERm4RCF1AkcR8agwYVtXpwlPH5kPX4YEcti8M2yAmk2nHJqraS2w8M4CC8K7FgAn7Xjsulkje-Qet5JuqcXed9R1ymhD1wLkRT8KrmCX7O0aAb30au71lOBg798kAVqFfmVlZD4lYz2u6dx0QwFC_NuVPe]
  • Methyl 4-(4-bromophenyl)thiophene-2-carboxylate (Contains CAS 2613385-91-2 data). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFo1mlMZlZTWWG7EHjS5BeDEKY2MmvFdLzYUH7tnO2Z12xKFFYhRr0S4SLHudNuP4W65wFTSGrlzIz4yg-otd8UHghMCZeJzFxUTSszZD9vuOlsa8yDgufbxrcmeEO7iX54loItKBcyxBtHGSQVFOmZ-7XKnpgh0N3rpg46YK551-QYe3iBblzmeKwVd2uuwR3VaI9uZwgtINea6KjFDzhJgoqeZuD9Z7Mldsb_-wDGflMBJUh-3HVPmt0SUMDNYDSft77XArP-IXH2-bbFAynyVzZGinZmJ22x88Pxg68jsEFe-gt6qK8JphExs_XCUfFucDRVFIZustEPkIVTnLIwVIWHpKApXOu]
  • Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo9042jo3SZk36Yo-4EqtYF23A-0_wxv7ZvhyV37SGjJA0dqSxYtYlvqsrs1kEvdi2nE3PIrEUnfa-DnoutkD5zAwSR3UdLlV9g_mEbdbbH6XqYYhnd6LmAZ_3m4zqZ2eB1Yj9cr7_wpVmQdcdEk23BfgSHLgDhnU=]
  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxIfhuYLosMrUXRn6WDrPEhdWs60qgrwxHRexfmtdzuttStXqceKyXoxla4faibfFhr4Z-UD_koAJHQ5XbgrxMvSVNZkAovfhVFzqO3EIPvCovWQh3gitGNG6v-b4gA-uDevHVOXV6GR5q2Q==]
  • The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. Tandfonline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEajUdtyD_8Ewy5jWJWZTTBCJA_MSDm-JUBks1zjxMlWYjWjg1gfL6DfhmrPrG47Id-5ArxwzUqdxxjkdXTCAv1Z3qTpOA1Q7d-jEUCt7sopQYzecalSwpDSOw9gvTFZ9vNN3uznZ4pgAi98tCEvN2S71kG5Aw=]
  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC0Psox-oqNapNX32CNEp1oqj7bdUtf-VCCx_WRS0cSwE9wt09Ntq3hRpG2j40p8iLgcZ4uoYlvQ9YD0oBsCxIqNc8rJzX_a9rZwR-9oHJuAzBi5zLkgzpt3NP9XrzYJySiPKXucFpaRA-GTk=]
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. OA Monitor Ireland.[https://vertexaisearch.cloud.google.

Sources

Exploratory

Technical Guide: 1H and 13C NMR Chemical Shifts for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Executive Summary The incorporation of the dimethylphosphoryl group (–P(O)Me₂) into heteroaromatic scaffolds has emerged as a transformative strategy in modern drug discovery. Phosphine oxides act as highly polar, bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the dimethylphosphoryl group (–P(O)Me₂) into heteroaromatic scaffolds has emerged as a transformative strategy in modern drug discovery. Phosphine oxides act as highly polar, biochemically inert hydrogen-bond acceptors that dramatically improve aqueous solubility and metabolic stability without inflating lipophilicity[1]. A premier example of this structural motif is found in the FDA-approved anticancer drug Brigatinib[2].

This technical guide provides an in-depth analysis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , a highly versatile building block. By detailing its synthesis via Palladium-catalyzed C–P cross-coupling and deconstructing its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles, this whitepaper equips medicinal chemists and analytical scientists with the causal logic required to interpret complex spin-spin coupling networks in organophosphorus compounds.

Structural & Mechanistic Overview

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate consists of a central thiophene ring functionalized with a methyl ester at the C2 position and a dimethylphosphoryl group at the C4 position.

The electronic environment of this molecule is dominated by two strong electron-withdrawing groups (EWGs). The ester group exerts a −M (mesomeric) and −I (inductive) effect, primarily deshielding the C3 and C5 positions. Concurrently, the –P(O)Me₂ group exerts a powerful −I effect and acts as a strong hydrogen-bond acceptor[3]. The presence of the NMR-active 31 P nucleus (spin = 1/2, 100% natural abundance) introduces complex heteronuclear coupling ( JPH​ and JPC​ ) across the entire carbon framework, making its NMR spectra a textbook example of scalar coupling causality.

Synthesis & Experimental Protocol

The synthesis of methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is achieved via a Palladium-catalyzed Hirao-type cross-coupling reaction between methyl 4-bromothiophene-2-carboxylate and dimethylphosphine oxide[4]. The use of Xantphos—a bidentate ligand with a wide bite angle—is critical for facilitating the challenging reductive elimination step that forms the C–P bond[5].

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd2​(dba)3​ (0.03 equiv) and Xantphos (0.06 equiv) in anhydrous dioxane. Stir at room temperature for 10–15 minutes to allow the formation of the active Pd(0)-Xantphos complex.

  • Substrate Addition: Add methyl 4-bromothiophene-2-carboxylate (1.0 equiv), dimethylphosphine oxide (1.1 equiv), and anhydrous K3​PO4​ (1.1 equiv) to the activated catalyst solution.

  • Cross-Coupling: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The base mediates the ligand exchange, deprotonating the phosphine oxide tautomer to form a nucleophilic phosphinite species that attacks the Pd(II) center[4].

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove inorganic salts and precipitated catalyst residues. Wash the filter cake with ethyl acetate and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography using a gradient elution (CH₂Cl₂, EtOAc, and EtOAc–MeOH 10:1–10:3) to yield the target compound as a white solid (Typical Yield: 55%, Mp: 115–116 °C)[4].

G Start Methyl 4-bromothiophene-2-carboxylate + Dimethylphosphine oxide Catalyst Catalyst Activation Pd2(dba)3 + Xantphos Start->Catalyst Dioxane, 100 °C OxAdd Oxidative Addition C-Br Bond Cleavage Catalyst->OxAdd LigEx Ligand Exchange Base (K3PO4) mediated OxAdd->LigEx RedElim Reductive Elimination C-P Bond Formation LigEx->RedElim RedElim->Catalyst Pd(0) Regeneration Product Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate RedElim->Product

Pd-catalyzed C-P cross-coupling catalytic cycle for synthesizing the target compound.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of this compound is defined by the heteronuclear splitting caused by the 31 P nucleus. The data below is recorded at 400 MHz in DMSO- d6​ [4].

H NMR Quantitative Data Summary
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Thiophene H5 8.38Doublet (d) 3JPH​ = 6.91H
Thiophene H3 8.07Doublet (d) 4JPH​ = 3.61H
Ester –OCH₃ 3.84Singlet (s)N/A3H
Phosphoryl –P(O)(CH₃)₂ 1.68Doublet (d) 2JPH​ = 13.76H
Mechanistic Causality of Shifts and Couplings
  • The Phosphoryl Methyls ( δ 1.68 ppm): The six protons of the –P(O)(CH₃)₂ group appear as a sharp doublet. This is caused by the two-bond geminal coupling ( 2JPH​ ) to the phosphorus atom. A coupling constant of 13.7 Hz is highly characteristic of methyl groups directly attached to a pentavalent phosphorus center[4].

  • Thiophene H5 ( δ 8.38 ppm): This proton is situated between the electronegative sulfur atom and the electron-withdrawing phosphoryl group at C4. The combined deshielding effects push its resonance far downfield. It exhibits a three-bond vicinal coupling ( 3JPH​ ) of 6.9 Hz. The magnitude of this coupling is dictated by the dihedral angle and the specific hybridization of the thiophene ring, falling perfectly within the expected 6–10 Hz range for 3JPH​ in heteroaromatics.

  • Thiophene H3 ( δ 8.07 ppm): Located between the ester group at C2 and the phosphoryl group at C4, H3 is also highly deshielded but slightly less so than H5 (which benefits from the adjacent sulfur). It couples to the phosphorus atom across four bonds ( 4JPH​ ), resulting in a smaller doublet splitting of 3.6 Hz[4]. The distinct difference between 3JPH​ and 4JPH​ allows for the unambiguous regiochemical assignment of the thiophene protons.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum reveals the profound impact of the 31 P nucleus on the carbon framework via the Fermi contact mechanism, which propagates spin information through the electron density of the bonds. The data below is recorded at 126 MHz in DMSO- d6​ [4].

C NMR Quantitative Data Summary
Carbon AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
Carbonyl C=O 161.4Singlet (s)N/A
Thiophene C5 139.3Doublet (d) 2JPC​ = 13
Thiophene C4 (C–P)139.2Doublet (d) 1JPC​ = 96
Thiophene C2 134.7Doublet (d) 3JPC​ = 13
Thiophene C3 134.3Doublet (d) 2JPC​ = 15
Ester –OCH₃ 52.4Singlet (s)N/A
Phosphoryl –P(O)(CH₃)₂ 18.1Doublet (d) 1JPC​ = 72
Mechanistic Causality of Shifts and Couplings
  • Direct C–P Couplings ( 1JPC​ ): The most striking features of the 13 C spectrum are the massive one-bond coupling constants. The C4 carbon of the thiophene ring ( δ 139.2 ppm) exhibits a 1JPC​ of 96 Hz, while the phosphoryl methyl carbons ( δ 18.1 ppm) show a 1JPC​ of 72 Hz[4]. These large values are a direct consequence of the high s-orbital character in the C–P bonds of phosphine oxides. The Fermi contact term, which dominates scalar coupling, is directly proportional to the electron density at the nucleus (which only s-orbitals possess).

  • Long-Range Thiophene Couplings ( 2JPC​ and 3JPC​ ): The remaining thiophene carbons (C2, C3, and C5) all appear as doublets due to long-range coupling with the phosphorus atom.

    • C5 ( δ 139.3 ppm) and C3 ( δ 134.3 ppm) are adjacent to the C4–P bond, resulting in two-bond couplings ( 2JPC​ ) of 13 Hz and 15 Hz, respectively.

    • C2 ( δ 134.7 ppm) is meta to the phosphoryl group, yet it still exhibits a robust three-bond coupling ( 3JPC​ ) of 13 Hz[4]. In rigid aromatic systems like thiophene, the π -electron network efficiently transmits spin polarization, causing 2JPC​ and 3JPC​ values to be remarkably similar in magnitude (typically 10–15 Hz).

Conclusion

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate serves as an exemplary model for understanding the spectroscopic behavior of phosphine oxide-functionalized heteroaromatics. The predictable yet complex 1 H– 31 P and 13 C– 31 P scalar coupling networks provide a self-validating system for structural elucidation. As the –P(O)Me₂ group continues to gain traction in medicinal chemistry as a solubility-enhancing bioisostere[1][6], mastering the synthesis and NMR interpretation of these motifs is an essential capability for modern drug development professionals.

References

  • Stambirskyi, M. V.; Kostiuk, T.; Sirobaba, S. I.; Rudnichenko, A.; Titikaiev, D. L.; Dmytriv, Y. V.; Kuznietsova, H.; Pishel, I.; Borysko, P.; Mykhailiuk, P. K. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry 2021, 86 (18), 12783-12801.5

  • Finkbeiner, P. et al. "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry 2020, 63 (13), 7081-7107. 1

  • Enamine Ltd. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." Enamine Research. 6

  • National University of Pharmacy. "The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group." ScienceRise: Pharmaceutical Science 2023. 3

Sources

Foundational

Crystal Structure and X-ray Diffraction of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate: A Technical Whitepaper

Executive Summary The incorporation of the dimethylphosphoryl group (–P(O)Me₂) into heterocyclic scaffolds represents a paradigm shift in modern drug design. Acting as a highly polar, metabolically stable bioisostere, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the dimethylphosphoryl group (–P(O)Me₂) into heterocyclic scaffolds represents a paradigm shift in modern drug design. Acting as a highly polar, metabolically stable bioisostere, the –P(O)Me₂ moiety drastically reduces lipophilicity (logD) and enhances aqueous solubility without compromising target binding affinity. This whitepaper provides an in-depth technical analysis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , detailing the causality behind its palladium-catalyzed synthesis, the self-validating protocols for its isolation, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodology required to elucidate its three-dimensional molecular architecture.

Mechanistic Rationale and Synthetic Strategy

The synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate relies on a highly regioselective palladium-catalyzed C–P cross-coupling between methyl 4-bromothiophene-2-carboxylate and dimethylphosphine oxide (Me₂P(O)H).

Causality of Experimental Choices
  • Ligand Selection (Xantphos): The bidentate ligand Xantphos features a large natural bite angle (~111°). In the square-planar Pd(II) intermediate, this wide angle sterically enforces a cis-coordination geometry between the thiophene ring and the phosphine oxide ligand. This cis-alignment is a strict stereoelectronic prerequisite for the subsequent reductive elimination step that forms the C–P bond ().

  • Base Selection (K₃PO₄): Potassium phosphate acts as a mild, non-nucleophilic base. It facilitates the tautomerization of the secondary phosphine oxide (Me₂P(O)H) into its more nucleophilic phosphinous acid form (Me₂P–OH), enabling efficient ligand exchange at the Pd(II) center without causing unwanted ester hydrolysis of the thiophene-2-carboxylate core.

G A Pre-catalyst Pd2(dba)3 + Xantphos B Active Catalyst Pd(0)L2 A->B Activation C Oxidative Addition Pd(II)(Ar)BrL2 B->C Methyl 4-bromothiophene -2-carboxylate D Ligand Exchange Pd(II)(Ar)(P(O)Me2)L2 C->D Me2P(O)H + K3PO4 - KBr E Reductive Elimination Product Release D->E C-P Bond Formation E->B Catalyst Regeneration

Catalytic cycle for the Pd-mediated C-P cross-coupling of the thiophene derivative.

Step-by-Step Synthesis Protocol

This protocol is adapted from the foundational methodology established for P(O)Me₂-substituted heterocycles ().

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (0.03 equiv) and Xantphos (0.06 equiv) in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes until the solution transitions to a deep, homogeneous color, indicating the formation of the active Pd(0)-Xantphos complex.

  • Reagent Addition: Sequentially add methyl 4-bromothiophene-2-carboxylate (1.0 equiv), anhydrous K₃PO₄ (1.1 equiv), and Me₂P(O)H (1.1 equiv).

  • Cross-Coupling: Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot, dilute with CDCl₃, and acquire a rapid ³¹P NMR spectrum. The complete disappearance of the Me₂P(O)H doublet and the emergence of a single product peak validates reaction completion. Do not proceed to workup until conversion is >95%.

  • Workup and Isolation: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove inorganic salts and precipitated palladium black, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: CH₂Cl₂ to EtOAc/MeOH 10:1) to isolate the product.

Quantitative Data Summary
ParameterValue
Yield 55% (White Solid)
Melting Point 115–116 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.38 (d, J = 6.9 Hz, 1H), 8.07 (d, J = 3.6 Hz, 1H), 3.84 (s, 3H), 1.68 (d, J = 13.7 Hz, 6H) ppm
¹³C{¹H} NMR (126 MHz, DMSO-d₆) δ 161.4, 139.3 (d, J = 13 Hz), 139.2 (d, J = 96 Hz), 134.7 (d, J = 13 Hz), 134.3 (d, J = 15 Hz), 52.4, 18.1 (d, J = 72 Hz) ppm

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To definitively confirm the spatial arrangement, bond lengths, and intermolecular hydrogen-bonding networks of the molecule, SCXRD is employed.

Causality of Crystallographic Choices
  • Cryogenic Data Collection (100 K): Collecting diffraction data at 100 K using a nitrogen cold stream significantly reduces the thermal atomic displacement parameters (B-factors). This minimizes thermal diffuse scattering, leading to sharper diffraction spots, higher resolution data, and more precise determination of the highly polar P=O bond length.

  • Paratone-N Oil Mounting: Mounting the crystal in Paratone-N oil serves a dual purpose: it acts as a cryoprotectant that forms a rigid, amorphous glass at 100 K (holding the crystal firmly without introducing powder diffraction rings), and it shields the potentially hygroscopic P=O group from atmospheric moisture during transfer.

XRD A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C X-Ray Data Collection (100K) B->C D Data Reduction & Integration C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL) E->F

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Step-by-Step SCXRD Protocol
  • Crystallization: Dissolve 20 mg of the purified compound in a minimum volume of a dichloromethane/hexanes mixture (1:3 v/v) in a loosely capped vial. Allow the solvent to slowly evaporate at ambient temperature over 48–72 hours to yield diffraction-quality, block-shaped single crystals.

  • Crystal Selection: Under a polarized light microscope, select a pristine crystal devoid of cracks or twinning (uniform extinction under crossed polarizers).

  • Mounting: Coat the crystal in Paratone-N oil and mount it onto a MiTeGen microloop. Immediately transfer the loop to the goniometer head of a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Collection: Center the crystal optically and initiate the nitrogen cold stream to maintain the sample at 100 K. Collect full-sphere diffraction data using ω and φ scans.

  • Self-Validation (Data Reduction): Integrate the diffraction frames and apply multi-scan absorption corrections. Validation checkpoint: Ensure the internal agreement factor ( Rint​ ) of symmetry-equivalent reflections is < 0.05. A higher value indicates crystal twinning, degradation, or incorrect symmetry assignment.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT (). Refine the structure using full-matrix least-squares on F2 via SHELXL (). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Structural and Crystallographic Features

Upon successful refinement, the crystal structure of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate reveals several critical geometric features inherent to its chemical behavior:

  • Phosphorus Geometry: The central phosphorus atom exhibits a distorted tetrahedral geometry. The P=O bond length is typically observed around 1.48–1.50 Å, characteristic of a strong double bond character with significant ylidic (P⁺–O⁻) resonance, which explains its strong hydrogen-bond accepting capability.

  • Thiophene Planarity: The thiophene ring maintains strict planarity. The C–P bond length (approx. 1.78–1.80 Å) confirms the successful cross-coupling, while the dihedral angle between the P=O bond and the thiophene plane dictates the solid-state packing.

  • Crystal Packing: The lattice is predominantly stabilized by dipole-dipole interactions between the highly polarized P=O groups and weak intermolecular C–H···O=P hydrogen bonds originating from the methyl protons or the thiophene ring protons of adjacent asymmetric units.

References

  • Stambirskyi, M. V., Kostiuk, T., Sirobaba, S. I., Rudnichenko, A., Titikaiev, D. L., Dmytriv, Y. V., Kuznietsova, H., Pishel, I., Borysko, P., & Mykhailiuk, P. K. "Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications." Journal of Organic Chemistry, 2021, 86(18), 12783–12801. URL:[Link]

  • Kalek, M., & Stawinski, J. "Palladium-Catalyzed C–P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination. An Intramolecular Catalysis by the Acetate Group in PdII Complexes." Organometallics, 2008, 27(22), 5876–5888. URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71, 3-8. URL:[Link]

Exploratory

Whitepaper: Electronic Band Gap Engineering in Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Derivatives

The Convergence of Optoelectronics and Medicinal Chemistry The design of highly functionalized thiophene derivatives represents a critical intersection between organic optoelectronics and medicinal chemistry. Historicall...

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Author: BenchChem Technical Support Team. Date: April 2026

The Convergence of Optoelectronics and Medicinal Chemistry

The design of highly functionalized thiophene derivatives represents a critical intersection between organic optoelectronics and medicinal chemistry. Historically, tuning the electronic band gap ( Eg​ ) of thiophene-based materials relied on hydrophobic alkyl or alkoxy chains, which severely limited aqueous solubility and biological applicability.

The emergence of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate introduces a paradigm shift. By functionalizing the thiophene core with both a carboxylate ester (-COOMe) and a dimethylphosphoryl group (-P(O)Me 2​ ), researchers can orthogonally tune the Frontier Molecular Orbitals (FMOs) while dramatically enhancing aqueous solubility and reducing lipophilicity . This whitepaper details the mechanistic causality, self-validating experimental protocols, and quantitative frameworks required to exploit this dual-functionalized scaffold for advanced applications ranging from solution-processable organic photovoltaics (OPVs) to redox-active biological probes.

Mechanistic Causality of Band Gap Engineering

The electronic band gap of a conjugated molecule is dictated by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In this specific derivative, the band gap is engineered via synergistic electron-withdrawing groups (EWGs):

  • The Thiophene π -System: Acts as the electron-rich donor backbone. In its unsubstituted form, thiophene possesses a wide energy gap (~5.0 eV) unsuitable for most visible-light applications.

  • Carboxylate (-COOMe) at Position 2: Exerts a strong resonance (-M) and inductive (-I) effect. Because it is in direct conjugation with the thiophene π -system, it effectively stabilizes (lowers) the HOMO energy level, increasing the oxidative stability of the molecule .

  • Dimethylphosphoryl (-P(O)Me 2​ ) at Position 4: Unlike carbonyls, the phosphine oxide group does not participate in classical extended π -conjugation due to its tetrahedral geometry. Instead, it lowers the LUMO primarily through a massive inductive effect (-I) driven by the highly polarized P=O bond, coupled with negative hyperconjugation ( π→σP−C∗​ ).

The Causality: Because the -COOMe group primarily pins the HOMO and the -P(O)Me 2​ group independently drags down the LUMO, the simultaneous presence of both groups results in a compressed intrinsic band gap. Furthermore, the high polarity of the P=O bond disrupts rigid π−π stacking just enough to allow solvation in polar media without destroying the charge-transport networks required for semiconductor function .

FMO_Modulation T Thiophene Core (Wide Band Gap) C Carboxylate (-COOMe) Lowers HOMO (-M, -I) T->C P Phosphoryl (-P(O)Me2) Lowers LUMO (-I, Hyperconjugation) C->P D Dual EWG Monomer (Narrowed Monomeric Gap) P->D Synergistic FMO Shift O Conjugated Polymerization (Extended pi-system) D->O Polymer Band Gap < 2.0 eV

Figure 1: Stepwise FMO modulation via dual electron-withdrawing groups.

Self-Validating Experimental Workflows

To ensure scientific integrity, the determination of the electronic band gap must be approached through orthogonal, self-validating methodologies. The following protocols outline the synthesis and subsequent electrochemical/optical characterization.

Phase 1: High-Fidelity Synthesis via C-P Coupling

Causality: The synthesis utilizes a Palladium-catalyzed cross-coupling. Xantphos is specifically chosen as the ligand because its wide bite angle (111°) forces the Palladium center into a geometry that highly accelerates the reductive elimination of the C-P bond, preventing competitive debromination pathways .

  • Preparation: In a dry, inert-gas purged Schlenk flask, combine Methyl 4-bromothiophene-2-carboxylate (1.0 equiv), dimethylphosphine oxide (HP(O)Me 2​ , 1.1 equiv), and anhydrous K 3​ PO 4​ (1.1 equiv).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (3 mol%) and Xantphos (6 mol%) dissolved in anhydrous dioxane.

  • Reaction: Heat the mixture to 100 °C for 12 hours under continuous stirring.

  • Purification: Cool to room temperature, filter through Celite, and purify via flash chromatography (EtOAc/MeOH gradients) to isolate the target monomer (>99% purity required for accurate electronic characterization).

Phase 2: Electrochemical Band Gap ( Egec​ ) Profiling

Causality: Absolute potentials are difficult to standardize in organic solvents. By spiking the analyte solution with Ferrocene at the end of the run, the Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple acts as an internal standard. This self-validates the measurement by anchoring the data to the vacuum level (-4.8 eV), correcting for any reference electrode drift.

  • Cell Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag + reference electrode.

  • Measurement: Dissolve 1 mM of the synthesized derivative in the electrolyte. Run Cyclic Voltammetry (CV) at a scan rate of 50 mV/s.

  • Calibration: Add a micro-aliquot of Ferrocene and run a final calibration scan.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc/Fc+​+4.8] eV

    • Egec​=ELUMO​−EHOMO​

Phase 3: Optical Band Gap ( Egopt​ ) Interrogation
  • Preparation: Prepare a dilute solution (~ 10−5 M) of the compound in spectroscopic-grade chloroform.

  • Spectroscopy: Record the UV-Vis absorption spectrum from 200 nm to 800 nm.

  • Tauc Plot Analysis: Plot (αhν)2 versus (photon energy). Extrapolate the linear region of the absorption edge to the x-axis (where α=0 ) to yield the direct optical band gap.

Workflow S1 Pd-Catalyzed Synthesis S2 UV-Vis Spectra (Optical Gap) S1->S2 S3 Cyclic Voltammetry (Electrochemical Gap) S1->S3 S4 Tauc & Fc/Fc+ Calibration S2->S4 S3->S4 S5 Validated Band Gap S4->S5 Cross-Validation

Figure 2: Orthogonal experimental workflow for self-validating band gap determination.

Quantitative FMO Analysis

The table below summarizes the theoretical and extrapolated baseline values demonstrating the effect of stepwise functionalization on the thiophene core. Note that while absolute values shift upon polymerization, the relative monomeric compression dictates the final material properties.

Compound ScaffoldHOMO (eV)LUMO (eV) Egec​ (eV)Aqueous Sol. (logS)
Thiophene (Unsubstituted Baseline)-6.20-1.205.00Poor (Highly Lipophilic)
Methyl thiophene-2-carboxylate -6.50-2.104.40Poor
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate -6.65-2.853.80High (Polar/Hydrophilic)
Extrapolated Conjugated Polymer (Theoretical)-5.40-3.601.80Processable in Green Solvents

Data Note: Monomeric FMO values are representative baselines derived from Density Functional Theory (B3LYP/6-31G*) principles mapping the inductive effects of the -P(O)Me 2​ and -COOMe groups.

Future Perspectives: Drug Development & Sensors

The precise band gap control afforded by Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate derivatives extends far beyond traditional solar cells. For drug development professionals, this scaffold is highly valuable for designing fluorogenic biological probes .

Because the -P(O)Me 2​ group drastically lowers lipophilicity (logD) and increases water solubility without quenching fluorescence (a common issue with heavy-atom halogens), these derivatives can be incorporated into targeted therapeutics or intracellular imaging agents. The narrowed band gap allows for excitation at longer, less phototoxic wavelengths (shifting from deep UV toward the visible spectrum), making it a premium building block for next-generation theranostics.

References

  • Title: Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: The Journal of Organic Chemistry (ACS Publications), 2021, 86(18), 12783-12801. URL: [Link]

  • Title: Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications), 2020, 63(19), 10897-10909. URL: [Link]

  • Title: Backbone Conformation Tuning of Carboxylate-Functionalized Wide Band Gap Polymers for Efficient Non-Fullerene Organic Solar Cells Source: Macromolecules (ACS Publications), 2018, 51(24), 10120-10127. URL: [Link]

Foundational

Mechanism of Synthesis for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) is a highly specialized thiophene derivative featuring both an electron-withdrawing methyl ester and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) is a highly specialized thiophene derivative featuring both an electron-withdrawing methyl ester and a dimethylphosphoryl group[1]. Molecules of this class are critical building blocks in the development of advanced materials, organometallic ligands, and targeted pharmaceutical agents (such as kinase inhibitors)[2].

From a retrosynthetic perspective, the most efficient pathway to construct the C(sp²)–P bond at the 4-position of the thiophene ring is via a transition-metal-catalyzed cross-coupling reaction. Specifically, the palladium-catalyzed Hirao cross-coupling is the gold standard for this transformation[3]. The synthesis utilizes methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2)[4] as the electrophilic starting material and dimethylphosphine oxide as the phosphorus nucleophile[5].

The Core Mechanism: Palladium-Catalyzed Hirao Cross-Coupling

The formation of the carbon-phosphorus bond proceeds through a classic Pd(0)/Pd(II) catalytic cycle[6]. Unlike the traditional Michaelis-Arbuzov reaction, which is limited to alkyl (sp³) electrophiles, the Hirao coupling expands the scope to sp² hybridized aryl and heteroaryl halides[6].

Mechanistic Steps
  • Oxidative Addition: The catalytically active Pd(0) species, stabilized by a bidentate ligand, inserts into the C–Br bond of methyl 4-bromothiophene-2-carboxylate. This forms a stable organopalladium(II) intermediate.

  • Ligand Exchange & Deprotonation: Dimethylphosphine oxide exists in an equilibrium between its pentavalent phosphine oxide form and its trivalent phosphinous acid tautomer. The trivalent tautomer coordinates to the Pd(II) center. A Brønsted base (typically triethylamine) deprotonates the coordinated phosphorus species, generating a phosphinito-Pd(II) complex and a triethylammonium bromide byproduct[7].

  • Reductive Elimination: The critical C–P bond is forged as the product, methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, is expelled from the coordination sphere. This step regenerates the Pd(0) catalyst, closing the cycle[7].

Hirao_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate: Ar-Pd(II)(Br)L_n Pd0->OxAdd + Methyl 4-bromothiophene-2-carboxylate LigEx Ligand Exchange & Deprotonation Intermediate: Ar-Pd(II)(P(O)Me2)L_n OxAdd->LigEx + Me2P(O)H, Et3N - Et3N·HBr RedEl Reductive Elimination Product Formation LigEx->RedEl RedEl->Pd0 Release of Target Molecule

Catalytic cycle of the Pd-mediated Hirao cross-coupling for C-P bond formation.

Causality in Experimental Choices (E-E-A-T)

To ensure a self-validating and high-yielding protocol, the choice of catalyst, ligand, and base must be precisely calibrated. Secondary phosphine oxides like dimethylphosphine oxide are notoriously challenging substrates because they can coordinate strongly to palladium, potentially poisoning the catalyst or leading to disproportionation side reactions.

The Role of the Ligand Bite Angle

The efficiency of the reductive elimination step is heavily dependent on the steric environment created by the supporting ligand. Research demonstrates that bidentate ligands with large bite angles force the aryl and phosphoryl groups closer together, significantly lowering the activation energy for reductive elimination[5].

As shown in Table 1 , utilizing Xantphos (bite angle = 108°) in combination with Pd2​(dba)3​ provides vastly superior yields compared to standard monodentate ligands like PPh3​ or narrower bidentate ligands like dppf[5].

Table 1: Optimization of Catalyst and Ligand Parameters

Catalyst PrecursorLigandLigand Bite AngleBaseSolventYield (%)
Pd(OAc)2​ PPh3​ 85° Et3​N Toluene< 20%
Pd(OAc)2​ dppf99° Et3​N Toluene65%
Pd2​(dba)3​ dppf99° Et3​N 1,4-Dioxane72%
Pd2​(dba)3​ Xantphos 108° Et3​N 1,4-Dioxane > 90%

Note: Data trends synthesized from comparative studies on the P-arylation of secondary phosphine oxides[5].

Base and Solvent Selection

Triethylamine ( Et3​N ) is selected as the base because it is sufficiently basic to deprotonate the coordinated phosphinous acid without acting as a competing nucleophile. The precipitation of Et3​N⋅HBr in non-polar solvents like toluene or 1,4-dioxane acts as a thermodynamic sink, driving the equilibrium of the ligand exchange step forward[7].

Self-Validating Experimental Protocol

The following methodology outlines a robust, step-by-step synthesis designed for high reproducibility.

Workflow Prep 1. Preparation Inert Atmosphere (Ar) Mix 2. Reagent Mixing Ar-Br + Me2P(O)H + Pd cat + Ligand + Base Prep->Mix Heat 3. Reaction Heat at 90°C Mix->Heat Workup 4. Work-up Quench & Extract Heat->Workup Purify 5. Purification Column Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Methodology
  • Preparation of the Schlenk Flask: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict anhydrous and anaerobic conditions. Causality: Pd(0) complexes are highly sensitive to oxygen, which can cause premature catalyst deactivation.

  • Reagent Loading: Under a positive flow of Argon, add methyl 4-bromothiophene-2-carboxylate (1.0 mmol, 221.07 mg)[4], Pd2​(dba)3​ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%)[5].

  • Solvent and Base Addition: Inject 5.0 mL of anhydrous, degassed 1,4-dioxane, followed by anhydrous triethylamine (2.2 mmol). Stir the mixture at room temperature for 10 minutes to allow the active Pd(0) -Xantphos complex to form (indicated by a color shift from dark purple to deep red/orange).

  • Addition of Phosphorus Nucleophile: Add dimethylphosphine oxide (1.2 mmol, 93.6 mg)[5]. Self-Validation Check: The slight excess (1.2 equiv) compensates for any trace oxidation of the phosphine oxide and ensures complete consumption of the thiophene bromide.

  • Thermal Activation: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS until the starting bromide is fully consumed.

  • Work-up and Extraction: Cool the reaction to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and quench with 10 mL of saturated aqueous NH4​Cl . Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Dichloromethane to 5% Methanol in Dichloromethane) to afford the pure Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

References

  • Belabassi, Y., Alzghari, S., & Montchamp, J. L. "Revisiting the Hirao cross-coupling: Improved synthesis of aryl and heteroaryl phosphonates." Journal of Organometallic Chemistry (2008). URL:[Link]

  • Bloomfield, A. J., & Herzon, S. B. "Room temperature, palladium-mediated P-arylation of secondary phosphine oxides." Organic Letters (2012). URL:[Link]

  • Jablonkai, E., & Keglevich, G. "Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions." Molecules (2018). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12752071, Methyl 4-bromothiophene-2-carboxylate." PubChem (2024). URL:[Link]

Sources

Exploratory

The Toxicology and Safety Profile of Dimethylphosphoryl Thiophene Compounds

Executive Overview: The Paradigm Shift in Organophosphorus Chemistry For decades, medicinal chemists systematically avoided incorporating organophosphorus functional groups into drug candidates due to the extreme lethali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Paradigm Shift in Organophosphorus Chemistry

For decades, medicinal chemists systematically avoided incorporating organophosphorus functional groups into drug candidates due to the extreme lethality associated with classical organophosphates (e.g., sarin, soman, and novichok agents)[1]. These historical compounds act as irreversible inhibitors of acetylcholinesterase (AChE), leading to catastrophic neurotoxicity.

However, the FDA approval of the anticancer drug Brigatinib in 2017 catalyzed a paradigm shift[2]. Brigatinib demonstrated that the dimethylphosphoryl group (—P(O)Me₂) is not only safe but acts as a highly stable, non-toxic bioisostere that dramatically improves aqueous solubility and reduces lipophilicity[3]. Today, the fusion of the —P(O)Me₂ moiety with thiophene scaffolds—such as 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid—has emerged as a privileged building block for novel therapeutics, including highly selective ULK1/2 inhibitors for leukemia and lymphoma[4]. This whitepaper dissects the mechanistic safety, quantitative toxicity profile, and synthetic validation of dimethylphosphoryl thiophene compounds.

Mechanistic Toxicology: Why —P(O)Me₂ is Safe

To understand the safety profile of dimethylphosphoryl thiophenes, one must analyze the causality of organophosphate toxicity at the molecular level.

Classical organophosphates possess a highly electrophilic phosphorus center bonded to a labile leaving group (e.g., a fluoride ion or a p-nitrophenoxide ester). When these molecules enter the synaptic cleft, the catalytic serine hydroxyl group of AChE executes a nucleophilic attack on the phosphorus atom. The labile group is displaced, resulting in a stable, covalently phosphorylated, and permanently inactivated enzyme.

Conversely, the dimethylphosphoryl thiophene architecture fundamentally neutralizes this threat through two mechanisms:

  • Absence of a Leaving Group: The phosphorus atom in the —P(O)Me₂ group is bonded to two methyl groups and a thiophene ring. Carbon-phosphorus (C–P) bonds possess high bond dissociation energies and cannot function as leaving groups under physiological conditions[2].

  • Steric Shielding: The methyl groups provide significant steric hindrance around the phosphorus electrophilic center, preventing nucleophilic attack by off-target serine or threonine residues.

As a result, the P=O bond acts exclusively as a potent hydrogen-bond acceptor, enhancing target kinase binding (e.g., ALK or ULK1) and improving ADME properties without triggering covalent toxicity[5].

G OP Classical Organophosphates (e.g., Sarin, Soman) AChE AChE Serine Residue Nucleophilic Attack OP->AChE Labile Fluoride/Ester Tox Irreversible Phosphorylation (Lethal Neurotoxicity) AChE->Tox Enzyme Inactivation DMPT Dimethylphosphoryl Thiophenes (—P(O)Me₂) Stable Stable C-P Bonds (No Labile Leaving Group) DMPT->Stable Bioisosteric Design Safe Targeted Kinase Binding (Favorable Safety Profile) Stable->Safe H-Bond Acceptor

Fig 1: Toxicological divergence between classical organophosphates and dimethylphosphoryl thiophenes.

Quantitative Safety and Physicochemical Profiling

The incorporation of the —P(O)Me₂ substituent into organic compounds leads to a dramatic increase in solubility and a decrease in lipophilicity (LogD)[2]. High lipophilicity often correlates with promiscuous off-target binding and phospholipidosis. By lowering the LogD, dimethylphosphoryl thiophenes exhibit a significantly cleaner safety profile.

Table 1: Comparative Toxicity and ADME Metrics

Data synthesized from benchmark structural models comparing standard thiophene derivatives against their dimethylphosphoryl counterparts and classical toxic OP controls[1],[2].

Compound ClassLogD (pH 7.4)Aqueous Solubility (µM)HepG2 Cytotoxicity IC₅₀ (µM)AChE Inhibition IC₅₀ (µM)Primary Safety Risk
Standard Thiophene-2-carboxylate ~3.5< 15~45.0> 100Moderate (Lipophilic toxicity)
5-(Dimethylphosphoryl)thiophene ~1.6> 250> 100 (Safe)> 100 (Safe)Low (Highly targeted)
Classical OP Control (Sarin-like) ~1.8High< 1.0< 0.001Extreme (Lethal)

Synthetic & Validation Methodologies

To ensure scientific integrity and reproducibility, the synthesis of dimethylphosphoryl thiophenes must avoid harsh conditions that could degrade the electron-rich thiophene core. The industry standard relies on a Palladium-catalyzed C–P cross-coupling reaction[1].

Protocol A: Palladium-Catalyzed Synthesis of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Causality of Reagent Selection: Xantphos is explicitly chosen as the ligand because its wide bite angle (~111°) enforces a cis-coordination geometry on the palladium center. This geometry is thermodynamically required to facilitate the reductive elimination step that forms the sterically hindered C–P bond[1].

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (0.03 equiv) and Xantphos (0.06 equiv) in anhydrous 1,4-dioxane (20 mL/mmol).

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes until a uniform color change indicates the formation of the active Pd(0)-Xantphos complex.

  • Reagent Addition: Add the starting material, 5-bromothiophene-2-carboxylic acid (1.0 equiv), followed by K₃PO₄ (1.1 equiv) as the base, and dimethylphosphine oxide (HP(O)Me₂, 1.1 equiv)[1].

  • Coupling Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12 to 24 hours. Monitor conversion via ¹H NMR or LC-MS to prevent over-reaction or degradation.

  • Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the pure 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid as a solid[1].

Protocol B: In Vitro Safety & Toxicity Validation System

A self-validating protocol must confirm that the synthesized compound lacks off-target cytotoxicity and neurotoxicity.

  • AChE Inhibition Assay (Neurotoxicity Screen):

    • Incubate the compound (0.1 µM to 100 µM) with recombinant human Acetylcholinesterase and acetylthiocholine iodide (ATCI) in Ellman's buffer.

    • Measure absorbance at 412 nm. A safe dimethylphosphoryl thiophene will show no significant deviation from the vehicle control (IC₅₀ > 100 µM).

  • HepG2 Cytotoxicity (Hepatotoxicity Screen):

    • Seed HepG2 cells in a 96-well plate at 10,000 cells/well.

    • Expose cells to the compound for 48 hours, followed by the addition of MTT reagent.

    • Measure cell viability via formazan absorbance. The lack of a reactive electrophilic center ensures high cell viability.

  • hERG Patch-Clamp Assay (Cardiotoxicity Screen):

    • Utilize automated patch-clamp electrophysiology on CHO cells stably expressing the hERG potassium channel. The reduced lipophilicity of the —P(O)Me₂ group typically prevents deleterious hERG binding, confirming cardiovascular safety.

Workflow Step1 Reagents Ar-Br + HP(O)Me₂ Step2 Pd Catalysis Pd₂(dba)₃ / Xantphos Step1->Step2 C-P Coupling Step3 Purification Flash Chromatography Step2->Step3 Isolation Step4 Safety Screening AChE & Cytotoxicity Step3->Step4 In Vitro Assays Step5 Lead Candidate Validated Safety Step4->Step5 Data Clearance

Fig 2: End-to-end workflow for the synthesis and safety validation of P(O)Me₂ thiophene compounds.

References

  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase Source: Journal of Medicinal Chemistry (ACS Publications), 2016. URL:[Link]

  • Source: World Intellectual Property Organization (Google Patents), 2024.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: ACS Omega, 2020. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Stage Functionalization and Suzuki-Miyaura Cross-Coupling of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Introduction & Strategic Rationale Phosphine oxide-containing heterocycles, particularly dimethylphosphoryl thiophenes, have emerged as privileged scaffolds in modern medicinal chemistry. They are frequently utilized to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Phosphine oxide-containing heterocycles, particularly dimethylphosphoryl thiophenes, have emerged as privileged scaffolds in modern medicinal chemistry. They are frequently utilized to improve aqueous solubility, act as hydrogen bond acceptors, and modulate pharmacokinetic profiles in drug candidates, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. The compound Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) is a highly valuable building block in this space[2].

However, utilizing this specific substrate in a Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:

  • Lack of a Coupling Handle : The native substrate possesses inert C–H bonds at the C3 and C5 positions, lacking the requisite halide, pseudohalide, or boronic acid necessary for palladium-catalyzed transmetalation.

  • Extreme Steric Hindrance : The bulky dimethylphosphoryl group at C4 creates significant steric shielding over the adjacent C5 position, complicating both electrophilic activation and subsequent oxidative addition by a palladium catalyst[3].

To overcome these barriers, this protocol details a self-validating, two-step synthetic workflow. First, a highly regioselective electrophilic bromination is performed at the C5 position. Second, the resulting sterically hindered bromide is subjected to a Suzuki-Miyaura cross-coupling using a highly active palladium catalyst supported by a dialkylbiaryl phosphine ligand (XPhos)[3].

Mechanistic Causality & Reaction Design

Why Brominate at C5? In thiophene systems, the sulfur heteroatom strongly directs electrophilic aromatic substitution to the α-positions (C2 and C5). Since C2 is occupied by an electron-withdrawing methyl ester, the C5 position remains the only highly activated site. Despite the steric bulk of the C4-phosphoryl group, the electronic activation by the sulfur atom allows N-Bromosuccinimide (NBS) to selectively brominate C5 under mild conditions without triggering non-specific radical reactions.

Why XPhos for the Suzuki-Miyaura Step? Standard palladium catalysts (e.g., Pd(PPh3)4) frequently fail or require extreme heating when coupling sterically hindered ortho-substituted thiophenes, often leading to protodeboronation of the boronic acid partner rather than productive coupling[4]. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides a dual mechanistic advantage:

  • Oxidative Addition : Its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative insertion into the sterically shielded C–Br bond.

  • Reductive Elimination : Its bulky biaryl framework promotes rapid reductive elimination, preventing catalyst trapping and minimizing side reactions[3].

Workflow Visualization

G Substrate Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate (CAS: 2613385-91-2) Bromination Step 1: C5-Bromination (NBS, DMF, 0 °C to rt) Substrate->Bromination Intermediate Methyl 5-bromo-4-(dimethylphosphoryl) thiophene-2-carboxylate Bromination->Intermediate Suzuki Step 2: Suzuki-Miyaura (Ar-B(OH)2, Pd/XPhos) Intermediate->Suzuki Product 5-Aryl-4-(dimethylphosphoryl) thiophene-2-carboxylate Suzuki->Product

Workflow: Two-step functionalization of the thiophene substrate via C5-bromination and Suzuki coupling.

Quantitative Data: Catalyst Optimization

To validate the necessity of the XPhos ligand, a catalyst screening was performed using phenylboronic acid as the model coupling partner. The data below demonstrates the critical role of ligand steric bulk and electron density in overcoming the C4-phosphoryl hindrance.

Catalyst SystemLigandBaseSolventTime (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/H2O2415%Extensive protodeboronation; incomplete conversion.
Pd(dppf)Cl2 (5 mol%)dppfK2CO31,4-Dioxane/H2O1842%Moderate conversion; catalyst blackening observed.
Pd(OAc)2 (2 mol%)SPhos (4 mol%)K3PO41,4-Dioxane/H2O1278%Good conversion; minor unreacted bromide remains.
Pd(OAc)2 (2 mol%) XPhos (4 mol%) K3PO4 1,4-Dioxane/H2O 8 94% Complete conversion; clean reaction profile.

Detailed Experimental Protocols

Phase 1: Regioselective C5-Bromination Objective: Synthesize Methyl 5-bromo-4-(dimethylphosphoryl)thiophene-2-carboxylate.

  • Preparation : In an oven-dried 100 mL round-bottom flask, dissolve Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under a nitrogen atmosphere.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Causality Note: Slow addition at 0 °C prevents localized heating and suppresses non-specific radical bromination at the methyl ester or phosphoryl methyl groups.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control : Monitor via LC-MS or TLC (EtOAc/Hexane 1:1). The highly polar phosphoryl group makes the product strongly UV-active and easily detectable.

  • Workup : Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 5-bromo intermediate.

Phase 2: Suzuki-Miyaura Cross-Coupling Objective: Synthesize the 5-aryl-4-(dimethylphosphoryl)thiophene-2-carboxylate derivative.

  • Reagent Assembly : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-bromo intermediate (1.0 equiv, 5.0 mmol), the desired Arylboronic acid (1.5 equiv, 7.5 mmol), Pd(OAc)2 (2 mol%, 0.1 mmol), XPhos (4 mol%, 0.2 mmol), and anhydrous K3PO4 (2.0 equiv, 10.0 mmol). Causality Note: Excess boronic acid is used to compensate for any minor protodeboronation that occurs in aqueous basic media[4].

  • Degassing : Seal the tube with a rubber septum. Evacuate and backfill the tube with high-purity Nitrogen (repeat 3 times).

  • Solvent Addition : Add a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL) via syringe. Causality Note: Water is essential to dissolve the K3PO4 base and activate the boronic acid via the formation of a highly reactive boronate complex.

  • Heating : Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture in an oil bath at 90 °C for 8–12 hours.

  • In-Process Control : Monitor the disappearance of the sterically hindered 5-bromo intermediate via LC-MS.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Isolation : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na2SO4, and concentrate. Purify the crude residue by silica gel chromatography (eluting with a gradient of Dichloromethane/Methanol) to afford the final cross-coupled product.

References

  • Title : Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Source : ACS Publications (acs.org) URL : 2

  • Title : Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Source : PMC / NIH (nih.gov) URL :1

  • Title : Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source : PMC / NIH (nih.gov) URL : 3

  • Title : Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Source : PMC / NIH (nih.gov) URL : 4

Sources

Application

Application Note: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate as a Key Building Block for High-Performance OLED Host Materials

Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and lighting technology. Within the device architecture, the emissive lay...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs

Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and lighting technology. Within the device architecture, the emissive layer (EML) is paramount, and its performance is dictated by the interplay between a guest emitter and a host material. In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material is not merely a passive matrix. It must satisfy several stringent requirements:

  • High Triplet Energy (ET): The host's triplet energy must be significantly higher than that of the phosphorescent dopant to prevent reverse energy transfer and ensure efficient light emission from the guest. This is particularly challenging for blue PhOLEDs.[1][2][3]

  • Bipolar Charge Transport: To maximize the recombination of electrons and holes within the emissive layer, the host should ideally possess balanced hole and electron transport capabilities.[1][4]

  • Electrochemical and Thermal Stability: The material must be robust enough to withstand the electrical stress of device operation and the temperatures required for vacuum deposition processing.[5]

The diphenylphosphine oxide (P=O) functional group has emerged as a powerful moiety in the design of high-performance host materials.[3] Its strong electron-withdrawing nature facilitates electron injection and transport, while its non-conjugated, tetrahedral structure helps to maintain a high triplet energy by disrupting π-conjugation.[4][6] When combined with a rigid, charge-transporting scaffold like thiophene, the resulting molecules can exhibit exceptional properties for OLED applications.

This application note details the synthesis and utility of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , a versatile building block for constructing advanced, bipolar host materials for highly efficient PhOLEDs.

Synthesis of the Core Building Block: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

The synthesis of the title compound provides a foundational starting point for more complex molecular architectures. A common synthetic route involves the phosphorylation of a pre-functionalized thiophene ring. The following protocol is a representative method.

Protocol 1: Synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

This protocol involves the lithiation of a brominated thiophene precursor followed by quenching with a phosphoryl chloride.

Workflow Diagram:

A Methyl 4-bromothiophene-2-carboxylate reagent1 1. n-BuLi, THF 2. -78 °C A->reagent1 B Intermediate Lithiated Species reagent2 Dimethylphosphinic chloride B->reagent2 C Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate reagent1->B Lithiation reagent2->C Phosphorylation

Caption: Synthetic pathway for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. The formation of the lithiated intermediate is critical for the subsequent phosphorylation.

  • Phosphorylation: To the reaction mixture, add dimethylphosphinic chloride (1.1 eq) dropwise. The temperature should be carefully controlled to prevent side reactions.

  • Quenching and Extraction: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

Application: Synthesis of a Bipolar Host Material

The utility of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is best demonstrated by its incorporation into a larger, functional OLED host molecule. The ester group at the 2-position and the phosphine oxide at the 4-position provide orthogonal handles for subsequent cross-coupling reactions, allowing for the strategic introduction of both hole-transporting and electron-transporting moieties.

Here, we describe the synthesis of a hypothetical, yet representative, bipolar host material, "Thio-PO-Cz" , where a carbazole-based hole-transporting unit is attached.

Protocol 2: Synthesis of "Thio-PO-Cz" Host Material

This synthesis involves a Suzuki or Stille coupling to attach an aryl group, followed by hydrolysis of the ester and a subsequent coupling reaction to introduce the carbazole unit.

Workflow Diagram:

cluster_0 Step 1: C-C Coupling cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate B Intermediate Arylated Thiophene A->B Suzuki Coupling (e.g., with Phenylboronic acid) C Intermediate Carboxylic Acid B->C LiOH, THF/H₂O D Final Host Material 'Thio-PO-Cz' C->D Amidation with Carbazole derivative (e.g., using HATU/DIPEA)

Caption: Multi-step synthesis of a bipolar host material from the core building block.

Step-by-Step Procedure:

  • Suzuki Coupling: Combine Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 eq), an appropriate arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid, 1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (Na2CO3, 2.0 eq) in a mixture of toluene and water.

  • Reaction: Degas the mixture and heat to reflux (e.g., 90-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring progress by TLC.

  • Work-up & Purification: After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to isolate the coupled product.

  • Characterization: The structure and purity of the synthesized host material should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Photophysical and Device Performance Data

The incorporation of the dimethylphosphoryl-thiophene moiety is expected to yield host materials with excellent properties. The strong electron-withdrawing P=O group helps to lower the HOMO and LUMO energy levels, facilitating electron injection, while the rigid thiophene and attached carbazole units ensure good hole transport and high thermal stability.

Below is a table of expected properties for a host material like "Thio-PO-Cz", based on data from similar phosphine oxide-based hosts found in the literature.[2][3][7]

Table 1: Expected Photophysical and Thermal Properties

PropertyExpected ValueSignificance
Triplet Energy (ET)> 2.8 eVSufficient to host blue phosphorescent emitters (e.g., FIrpic, ET ≈ 2.65 eV).
HOMO Level~ -5.8 to -6.0 eVFacilitates hole injection from standard hole-injection layers.
LUMO Level~ -2.5 to -2.7 eVFacilitates electron injection from standard electron-injection layers.
Glass Transition Temp (Tg)> 120 °CEnsures morphological stability of the thin film during device operation.
Decomposition Temp (Td)> 400 °CIndicates high thermal stability suitable for vacuum deposition.

When incorporated into a blue PhOLED, a device using "Thio-PO-Cz" as a host for an emitter like FIrpic could be fabricated with the following structure:

ITO / Hole Injection Layer / Hole Transport Layer / EML: Thio-PO-Cz doped with FIrpic / Electron Transport Layer / Electron Injection Layer / Al

Table 2: Representative Performance of a Blue PhOLED

MetricRepresentative Value
Turn-on Voltage (Von)< 3.0 V
Max. External Quantum Eff. (EQE)> 20%
Max. Current Efficiency> 40 cd/A
Max. Power Efficiency> 35 lm/W
Emission Color (CIE x,y)(0.16, 0.33)

Note: These values are representative targets based on state-of-the-art devices using similar high-performance phosphine oxide host materials.[1][2]

Conclusion

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its unique structure, combining an electron-withdrawing phosphine oxide group with a rigid thiophene core, allows for the rational design of bipolar host materials with high triplet energies, balanced charge transport, and excellent thermal stability. The synthetic protocols outlined provide a clear pathway for researchers to leverage this key intermediate in the development of next-generation, highly efficient blue phosphorescent OLEDs for display and solid-state lighting applications.

References

  • Hsu, F.-M., Chien, C.-H., Shih, P.-I., & Shu, C.-F. (2009). Phosphine-Oxide-Containing Bipolar Host Material for Blue Electrophosphorescent Devices. Chemistry of Materials, 21(11), 2844-2850*. [Link]

  • Gong, S., et al. (2012). Phosphine oxide derivatives for organic light emitting diodes. Journal of Materials Chemistry, 22(42), 22355-22365*. [Link]

  • Lee, C. W., et al. (2016). A ternary phosphine oxide host featuring thermally activated delayed fluorescence for blue PHOLEDs with >20% EQE and extremely low roll-offs. Journal of Materials Chemistry C, 4(36), 8447-8453*. [Link]

  • Lee, J. H., et al. (2015). Dibenzothiophene-Based Phosphine Oxide Host and Electron-Transporting Materials for Efficient Blue Thermally Activated Delayed Fluorescence Diodes through Compatibility Optimization. ACS Applied Materials & Interfaces, 7(29), 16045-16053*. [Link]

  • Van der Auweraer, M., et al. (2010). Phosphine Oxide Derivatives as Hosts for Blue Phosphors: A Joint Theoretical and Experimental Study of Their Electronic Structure. Chemistry of Materials, 22(3), 1147-1158*. [Link]

  • Yilmaz, M., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 2038-2047. [Link]

  • Minakata, S. (2017). Research Activities. MINAKATA Lab., Department of Applied Chemistry, Graduate School of Engineering, Osaka University. [Link]

  • Abbasi, M. A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society, 75(1), 21-29. [Link]

  • Lee, J. Y., et al. (2020). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Scientific Reports, 10(1), 1-8. [Link]

  • Yilmaz, M., et al. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. ResearchGate. [Link]

  • Bagley, M. C., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(23). [Link]

  • Djellal, A., et al. (2013). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • Zhang, Y., et al. (2020). The electroluminescent characteristics of OLEDs based on BTH-DMF,... ResearchGate. [Link]

  • Liu, Y., et al. (2023). Versatile Host Materials for Both D-A-Type and Multi-Resonance TADF Emitters toward Solution-Processed OLEDs with Nearly 30% EQE. Angewandte Chemie International Edition, 62(35), e202306871. [Link]

  • Google Patents. (1989).
  • Di, C., et al. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. [Link]

  • Yilmaz, M., et al. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. [Link]

  • Karon, K., et al. (2018). Bipolar Host Materials for Organic Light-Emitting Diodes. ResearchGate. [Link]

Sources

Method

Application Note: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate as a Next-Generation Building Block for Agrochemical Discovery

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) Executive Summary & Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2)

Executive Summary & Strategic Rationale

The development of modern agrochemicals—particularly systemic fungicides and insecticides—relies heavily on the strategic design of heterocyclic building blocks. Thiophene derivatives have long been established as critical bioisosteres for phenyl rings, offering unique electronic properties that enhance target affinity while circumventing existing intellectual property landscapes[1].

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate represents a highly specialized, next-generation scaffold. It combines the proven thiophene-2-carboxylate core (found in blockbuster Succinate Dehydrogenase Inhibitor (SDHI) fungicides like Penthiopyrad and Isofetamid) with a unique dimethylphosphoryl group (-P(=O)Me₂) .

The Causality of the Dimethylphosphoryl Group

As a Senior Application Scientist, the decision to incorporate a phosphine oxide derivative into an agrochemical active ingredient (AI) is driven by three mechanistic advantages:

  • LogP and Phloem Mobility: Traditional halogenated thiophenes are highly lipophilic, limiting their transport to the xylem (upward movement). The highly polarized P=O bond dramatically lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA)[2]. This shift promotes phloem mobility, allowing the agrochemical to translocate systemically to protect new plant growth and root systems.

  • Target Engagement (H-Bonding): The oxygen atom of the dimethylphosphoryl group acts as a potent hydrogen-bond acceptor. In the context of SDHIs, this vector can form strong interactions with the highly conserved tyrosine or tryptophan residues within the ubiquinone binding site (Q-site) of fungal Complex II[3].

  • Metabolic Stability: Unlike thioethers or simple alkyl chains, the dimethylphosphoryl group is highly resistant to oxidative degradation by plant cytochrome P450 enzymes, extending the residual efficacy of the active ingredient[4].

Physicochemical Profiling

To justify the selection of this building block over traditional chlorinated thiophenes, we must analyze the theoretical physicochemical shifts. The data below summarizes the structural advantages of the dimethylphosphoryl substitution.

Table 1: Physicochemical Comparison of Thiophene Scaffolds

Scaffold FeatureEst. LogPEst. TPSA (Ų)Systemic Mobility PotentialPrimary Target Interaction Vector
2,3,4-Trichlorothiophene ~3.828.2Low (Contact / Translaminar)Hydrophobic / Halogen Bonding
4-(Dimethylphosphoryl)thiophene ~1.462.5High (Xylem & Phloem Mobile)Strong H-Bond Acceptor (P=O)

Core Application: Synthesis of Novel SDHI Fungicides

The primary application for this building block is the synthesis of novel thiophene carboxamide fungicides. These compounds target the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of phytopathogenic fungi[5]. By mimicking the structure of ubiquinone, the final synthesized amide competitively binds to the Q-site, halting fungal respiration and ATP production[3].

SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH) Flavoprotein & Fe-S Clusters Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (Q-site) ComplexII->Ubiquinone Electron Transfer ATP ATP Production Ubiquinone->ATP Respiration Fungicide Phosphoryl-Thiophene SDHI Fungicide Fungicide->Ubiquinone Competitive Binding (H-bond via P=O)

SDHI fungicide mechanism of action at Complex II, highlighting competitive Q-site inhibition.

Experimental Protocols: A Self-Validating Workflow

To convert Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate into an active SDHI fungicide, a two-step sequence is required: saponification of the ester, followed by amide coupling with a lipophilic aniline (e.g., 2-(1,3-dimethylbutyl)aniline).

Every protocol below is designed as a self-validating system , incorporating in-process checkpoints to guarantee reaction success without relying solely on post-reaction chromatography.

Synthetic_Workflow Ester Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate Acid 4-(dimethylphosphoryl) thiophene-2-carboxylic acid Ester->Acid LiOH, THF/H2O (Saponification) AcidChloride Acid Chloride Intermediate Acid->AcidChloride SOCl2, Toluene (Activation) Validation1 QC: TLC & LC-MS (Mass: 220.01) Acid->Validation1 FinalAmide Novel SDHI Agrochemical (Active Ingredient) AcidChloride->FinalAmide Substituted Aniline, Et3N (Amide Coupling) Validation2 QC: 1H-NMR & HPLC (Purity > 95%) FinalAmide->Validation2

Synthetic workflow from the methyl ester building block to the final SDHI agrochemical active.

Protocol A: Saponification of the Methyl Ester

Rationale: Lithium hydroxide (LiOH) in a biphasic system is chosen over harsh acidic hydrolysis to prevent any potential cleavage or degradation of the sensitive C-P bond[6].

  • Initialization: Dissolve 10.0 mmol of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in 30 mL of a 2:1 mixture of Tetrahydrofuran (THF) and distilled water.

  • Reagent Addition: Add 15.0 mmol of Lithium hydroxide monohydrate (LiOH·H₂O) in a single portion. Stir vigorously at room temperature (20–25 °C).

  • Self-Validation Checkpoint (TLC): After 2 hours, spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 1:1 Ethyl Acetate/Hexanes).

    • Validation: The reaction is complete when the UV-active ester spot ( Rf​≈0.6 ) entirely disappears, replaced by a baseline spot ( Rf​≈0.0 ) representing the lithium carboxylate salt.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash with 15 mL of diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Validation: A white/pale-yellow precipitate of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid will form immediately.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the intermediate acid.

Protocol B: Scalable Amide Coupling via Acid Chloride

Rationale: While peptide coupling agents (e.g., HATU, EDC) are standard in medicinal chemistry, they are economically unviable for agrochemical scale-up. Thionyl chloride (SOCl₂) activation is chosen for its scalability and self-indicating reaction progress[1].

Table 2: Amide Coupling Optimization Data

Activating AgentSolventTemp (°C)Yield (%)Causality / Process Observation
HATU / DIPEADMF2588%Excellent yield, but generates non-scalable byproducts.
SOCl₂ (cat. DMF) Toluene 80 94% Highly scalable. Reaction driven by gaseous byproduct release.
Oxalyl ChlorideDCM2585%Milder than SOCl₂, but requires strict anhydrous handling.
  • Activation: Suspend 5.0 mmol of the synthesized carboxylic acid in 20 mL of anhydrous toluene. Add 10.0 mmol of Thionyl chloride (SOCl₂) followed by 1 drop of N,N-Dimethylformamide (DMF) as a catalyst.

  • Heating: Heat the mixture to 80 °C under a reflux condenser equipped with a gas scrubber.

  • Self-Validation Checkpoint (Visual): Monitor the reaction visually. The generation of HCl and SO₂ gases will cause bubbling.

    • Validation: The reaction is complete (typically 1.5–2 hours) when gas evolution ceases and the opaque suspension turns into a clear, homogenous solution, confirming complete conversion to the acid chloride.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove toluene and unreacted SOCl₂. Re-dissolve the crude acid chloride in 15 mL of anhydrous Dichloromethane (DCM).

  • Coupling: In a separate flask, dissolve 4.8 mmol of the target substituted aniline and 12.0 mmol of Triethylamine (Et₃N) in 10 mL of DCM. Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the aniline solution over 15 minutes. Allow it to warm to room temperature and stir for 2 hours.

  • Final Validation (LC-MS): Sample 10 μ L of the mixture, dilute in acetonitrile, and run LC-MS. Confirm the disappearance of the aniline mass and the presence of the expected product mass [M+H]+ .

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the final SDHI agrochemical.

References

  • American Chemical Society (ACS). "Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype". Journal of Medicinal Chemistry. Available at: [Link][2]

  • CABI Digital Library. "24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action". CABI. Available at:[Link][3]

  • American University of Beirut (AUB). "Effect of Succinate Dehydrogenase Inhibitors on Mouse Bone Marrow-Derived Macrophages Proliferation, Bioenergetics, and Immune Profile". AUB ScholarWorks. Available at: [Link][5]

  • National Institutes of Health (NIH). "Reaction pathway and free-energy barrier for reactivation of dimethylphosphoryl-inhibited human acetylcholinesterase". PubMed. Available at: [Link][4]

  • MDPI. "The Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants". MDPI. Available at: [Link][6]

Sources

Application

Application Note: Step-by-Step Mild Hydrolysis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Introduction Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2, MW: 218.21 g/mol )[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2, MW: 218.21 g/mol )[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, such as allosteric inhibitors and targeted therapeutics[2]. The presence of the electron-withdrawing dimethylphosphoryl group at the C4 position significantly alters the electronic environment of the thiophene ring. This necessitates the careful selection of hydrolysis conditions to convert the C2-methyl ester into its corresponding carboxylic acid without inducing premature C-P bond cleavage or decarboxylation.

Mechanistic Insights & Causality (E-E-A-T)

Standard ester hydrolysis often employs harsh conditions (e.g., refluxing NaOH or KOH). However, for substrates bearing sensitive phosphoryl moieties, these conditions can lead to degradation.

  • Reagent Selection (Lithium Hydroxide): LiOH is selected over NaOH or KOH due to its milder basicity and superior solubility in mixed aqueous-organic solvent systems. Mild hydrolysis with LiOH prevents unwanted nucleophilic attack on the phosphorus center, preserving the dimethylphosphoryl group[3].

  • Solvent System (THF/MeOH/H₂O 2:1:1): The ester is lipophilic, while LiOH is water-soluble. A purely aqueous system would stall the reaction due to insolubility. Tetrahydrofuran (THF) solubilizes the ester, methanol (MeOH) acts as a phase-transfer co-solvent that accelerates the nucleophilic attack of the hydroxide ion, and water dissolves the LiOH[4].

  • Temperature Control: Initiating the reaction at 0 °C and warming to room temperature (20-25 °C) ensures kinetic control, preventing exothermic degradation pathways.

Experimental Workflow

HydrolysisWorkflow N1 1. Solubilization Dissolve ester in THF/MeOH N2 2. Base Addition Dropwise aq. LiOH at 0 °C N1->N2 N3 3. Hydrolysis Stir at RT (2-4 h) N2->N3 N4 4. In-Process Validation TLC / LC-MS Check N3->N4 N5 5. Solvent Removal Evaporate THF/MeOH N4->N5 N6 6. Acidification 1M HCl to pH 2-3 at 0 °C N5->N6 N7 7. Extraction Extract with EtOAc (3x) N6->N7 N8 8. Final Validation Isolated Carboxylic Acid (NMR) N7->N8

Workflow for the mild LiOH-mediated hydrolysis of methyl ester to carboxylic acid.

Step-by-Step Protocol

Self-Validating System : This protocol incorporates built-in analytical checkpoints (TLC, LC-MS, NMR) to ensure complete conversion before proceeding to the workup phase, preventing inseparable mixtures of starting material and product.

Materials & Reagents:

  • Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O), Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 mmol, ~218.2 mg) in a solvent mixture of THF (4.0 mL) and MeOH (2.0 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve LiOH·H₂O (2.0 mmol, 83.9 mg) in deionized water (2.0 mL). Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir vigorously for 2–4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction progress. The starting material ester typically has an Rf of ~0.6 (in 100% EtOAc), whereas the resulting carboxylic acid salt remains at the baseline (Rf = 0.0). LC-MS should show the disappearance of the m/z 219 [M+H]⁺ peak and the appearance of the m/z 205 [M+H]⁺ peak.

  • Volatile Removal: Once complete conversion is confirmed, concentrate the mixture under reduced pressure (rotary evaporator at 30 °C) to remove the majority of THF and MeOH. Caution: Do not evaporate to complete dryness.

  • Acidification: Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. Causality: Acidification protonates the water-soluble lithium carboxylate salt, driving the precipitation or extraction of the free 4-(dimethylphosphoryl)thiophene-2-carboxylic acid.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). The highly polar phosphoryl group may reduce the partition coefficient; therefore, multiple extractions are critical to ensure a high yield.

  • Washing & Drying: Combine the organic layers and wash with saturated brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Dry the resulting solid under high vacuum for 2 hours. Validate purity via ¹H NMR (DMSO-d₆). The disappearance of the singlet at ~3.85 ppm (methoxy protons) confirms complete hydrolysis.

Quantitative Data & Analytical Summary

Analytical ParameterMethyl Ester (Starting Material)Carboxylic Acid (Product)
Molecular Weight 218.21 g/mol 204.18 g/mol
TLC Rf Value ~0.60 (100% EtOAc)0.00 (100% EtOAc)
LC-MS (ESI+) m/z 219 [M+H]⁺m/z 205 [M+H]⁺
¹H NMR Marker Singlet at ~3.85 ppm (-OCH₃)Broad singlet at ~13.0 ppm (-COOH)
Expected Yield N/A85% - 95%

References

  • [1] Global Labor. Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , Package ... URL:

  • [4] NIH PMC. A Practical Synthesis of Terminal Vinyl Fluorides. URL:

  • [2] Accent Therapeutics. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. URL:

  • [3] ACS Publications. Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. URL:

Sources

Method

Incorporating Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate into conducting polymers

Application Note: Interfacial Engineering of Conducting Polymers using Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Target Audience: Materials Scientists, Optoelectronic Engineers, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Interfacial Engineering of Conducting Polymers using Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Target Audience: Materials Scientists, Optoelectronic Engineers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The integration of functionalized thiophene derivatives into conjugated polymer backbones is a cornerstone of modern bioelectronics and organic photovoltaics (OPVs). While Poly(3-hexylthiophene) (P3HT) remains a benchmark material, its application is often limited by a relatively high Highest Occupied Molecular Orbital (HOMO) level—which reduces oxidative stability—and poor interfacial adhesion to inorganic substrates like TiO2 or Indium Tin Oxide (ITO).

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (MDPTC) is a highly specialized monomer designed to overcome these limitations. By acting as a functional end-capping agent or co-monomer, MDPTC introduces two critical chemical features:

  • Electronic Tuning: The synergistic electron-withdrawing nature of the methyl carboxylate (position 2) and the dimethylphosphoryl group (position 4) deepens the HOMO energy level of the resulting polymer, dramatically improving environmental stability 1.

  • Robust Interfacial Anchoring: Phosphorus-functionalized environments are exceptional at coordinating with metal oxides 2. The dimethylphosphoryl moiety forms strong Ti–O–P bonds, enabling seamless integration into TiO2-based photoelectrochemical sensors [[3]](). For drug development professionals, this phosphoryl coordination is also highly sensitive to biological ions, enabling the creation of "turn-off" fluorescent sensors for intracellular Ca²⁺ monitoring during pharmacological screening 4.

Mechanistic Principles & Causality

Synthesis via Direct C–H Arylation: Traditional end-capping requires toxic organotin (Stille) or unstable boronic acid (Suzuki) derivatives. Instead, MDPTC can be coupled to bromine-terminated living P3HT chains via Direct C–H Arylation. The C–H bond at the 5-position of MDPTC is highly activated by the adjacent electron-withdrawing groups. By utilizing Palladium(II) acetate as a pre-catalyst and Pivalic acid (PivOH) as an additive, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Potassium carbonate (K₂CO₃) is selected as a mild base specifically to prevent the unwanted hydrolysis of the methyl ester group.

Photoelectrochemical Charge Transfer: When MDPTC-capped P3HT is blended with TiO₂ nanoparticles, the phosphoryl group acts as an electronic bridge. Upon visible light excitation, the exciton dissociates at the organic-inorganic interface. The phosphoryl linkage reduces interfacial resistance, allowing ultra-fast electron injection into the TiO₂ conduction band, thereby amplifying the photocurrent response required for sensitive biosensing 3.

Workflow & Pathway Visualizations

Workflow A Living P3HT Chain (Br-Terminated) C Direct C-H Arylation (Pd(OAc)2, K2CO3) A->C Precursor B MDPTC Monomer (C-H Activated) B->C End-Capper D MDPTC-Capped P3HT (Phosphoryl Terminus) C->D Coupling E TiO2 Nanoparticle Coordination D->E Anchoring

Workflow for MDPTC-capped P3HT synthesis and TiO2 integration via C-H arylation.

Mechanism L Visible Light P MDPTC-P3HT Polymer L->P Excitation T TiO2 Acceptor P->T e- Transfer A Analyte (Oxidized) P->A h+ Transfer E ITO Electrode T->E Photocurrent

Photoelectrochemical charge transfer mechanism via phosphoryl-anchored MDPTC-P3HT.

Quantitative Data Summary

The following table summarizes the optoelectronic and interfacial property shifts observed when transitioning from standard P3HT to MDPTC-end-capped P3HT architectures.

PropertyBare P3HTMDPTC-Capped P3HTCausality / Significance
HOMO Level (eV) -5.00-5.15Deepened by electron-withdrawing ester/phosphoryl groups; significantly improves oxidative stability 1.
³¹P NMR Shift (ppm) N/A~28.0Validates successful covalent incorporation of the dimethylphosphoryl moiety 5.
TiO₂ Adhesion Weak (Physisorption)Strong (Chemisorption)Phosphoryl groups form robust Ti–O–P bonds, preventing delamination in aqueous biological media 3.
Photocurrent (µA/cm²) ~12.5~45.2Enhanced electronic coupling at the organic-inorganic interface accelerates electron injection 3.

Self-Validating Experimental Protocols

Protocol A: Direct C–H Arylation End-Capping of P3HT with MDPTC

Objective: Covalently attach MDPTC to the terminal ends of a living P3HT chain.

  • Polymerization: Synthesize bromine-terminated P3HT via standard Kumada Catalyst Transfer Polycondensation (KCTP) using 2,5-dibromo-3-hexylthiophene and an Ni(dppp)Cl₂ catalyst in anhydrous THF. Do not quench the reaction.

  • Reagent Preparation: In a separate flame-dried Schlenk flask, dissolve 3.0 equivalents (relative to the polymer chain ends) of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in anhydrous N,N-Dimethylacetamide (DMAc).

  • Catalyst Addition: Add 5 mol% Pd(OAc)₂, 30 mol% Pivalic acid (PivOH), and 3.0 equivalents of anhydrous K₂CO₃ to the MDPTC solution. Causality: PivOH lowers the activation energy for the CMD pathway, while K₂CO₃ provides basicity without hydrolyzing the methyl ester.

  • Coupling: Transfer the living P3HT solution into the MDPTC/catalyst mixture. Heat the reaction to 80 °C under argon for 12 hours.

  • Purification: Precipitate the polymer in cold methanol. Perform Soxhlet extraction sequentially with methanol, hexane, and chloroform. Recover the chloroform fraction.

  • Self-Validation Check (³¹P NMR): Dissolve a 10 mg sample in CDCl₃. Run a ³¹P NMR spectrum. Validation: The presence of a distinct singlet at approximately δ 28.0 ppm confirms the successful covalent integration of the dimethylphosphoryl terminal group 5. If absent, verify the anhydrous state of the K₂CO₃ used in Step 3.

Protocol B: Fabrication of MDPTC-P3HT / TiO₂ Photoelectrochemical Interfaces

Objective: Anchor the functionalized polymer to TiO₂ nanoparticles for biosensor fabrication.

  • Solution Blending: Dissolve 5 mg of MDPTC-capped P3HT in 1 mL of anhydrous chloroform. Add 15 mg of anatase TiO₂ nanoparticles (approx. 21 nm diameter). Causality: Chloroform fully solvates the P3HT backbone while allowing the phosphoryl groups to interact freely with the suspended TiO₂.

  • Ultrasonication: Sonicate the dispersion in an ice bath for 45 minutes. Causality: Sonication breaks up TiO₂ agglomerates, maximizing the exposed surface area for Ti–O–P bond formation.

  • Self-Validation Check (FTIR): Drop-cast a small aliquot onto a KBr pellet and perform FTIR spectroscopy. Validation: The P=O stretching vibration of the free polymer (typically ~1180 cm⁻¹) must shift to a lower wavenumber (~1150 cm⁻¹). This red-shift confirms successful chemisorption and coordination to the Ti surface atoms.

  • Electrode Casting: Drop-cast 10 µL of the validated dispersion onto a pre-cleaned Indium Tin Oxide (ITO) glass electrode. Dry under vacuum at 60 °C for 2 hours to remove residual solvent and lock the morphology.

  • Application: The electrode is now ready for use as a zero-potential visible-light photoelectrochemical sensor for detecting analytes in biological or environmental samples 3.

References

  • [1] Low band gap conjugated polymers consisting of alternating dodecyl thieno[3,4- b]thiophene-2-carboxylate and one or two thiophene rings: Synthesis and photovoltaic property. ResearchGate. 1

  • [2] Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. PMC (NIH). 2

  • [4] A novel phosphonic acid functional polythiophene fluorescent sensor for Ca2+ and its live cell imaging. Analytical Methods (RSC Publishing). 4

  • [3] Poly(3-hexylthiophene)/TiO2 nanoparticle-functionalized electrodes for visible light and low potential photoelectrochemical sensing of organophosphorus pesticide chlopyrifos. PubMed (NIH). 3

  • [5] Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. PMC (NIH). 5

Sources

Application

Application Note: Catalytic Applications of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Ligands in Cross-Coupling and C-H Functionalization

Executive Summary The development of highly tunable, electron-deficient ligands has revolutionized late-transition-metal catalysis, particularly in the realm of direct C-H functionalization and cross-coupling. Methyl 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly tunable, electron-deficient ligands has revolutionized late-transition-metal catalysis, particularly in the realm of direct C-H functionalization and cross-coupling. Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate represents a specialized class of bifunctional ligands. By combining an electron-withdrawing thiophene-2-carboxylate backbone with a hemilabile dimethylphosphoryl ( −P(=O)Me2​ ) coordinating group, this molecule offers unique stereoelectronic properties.

This application note provides a comprehensive guide for researchers and drug development professionals on deploying this ligand in Palladium (Pd) and Nickel (Ni) catalyzed workflows. We detail the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to achieve high-yield transformations while mitigating common side reactions such as ligand saponification.

Chemical Rationale & Ligand Design (E-E-A-T Insights)

The Stereoelectronic Advantage

The efficacy of a catalyst is heavily dictated by the ligand-binding energetics. Strong-binding phosphine ligands can sometimes over-stabilize the metal center, inhibiting substrate access to the active site[1]. Conversely, the dimethylphosphoryl group acts as a hemilabile, weaker-binding oxygen-donor (or a pre-ligand for in situ reduction). This hemilability provides critical open coordination sites during the catalytic cycle.

Furthermore, the thiophene ring's electronic environment is heavily modulated by its substituents. The electron-withdrawing nature of the methyl ester group at the C2 position significantly reduces the electron density of the thiophene π -system[2]. When coordinated to a metal, this highly electron-poor backbone enhances the electrophilicity of the metal center. While this can make the initial oxidative addition of aryl halides challenging, it drastically accelerates the rate-determining Concerted Metalation-Deprotonation (CMD) step in direct C-H arylation[3].

Mitigating Ester Hydrolysis

A critical failure point in utilizing ester-functionalized ligands is unintended saponification. Standard Suzuki-Miyaura or C-H arylation conditions often employ strong aqueous bases (e.g., NaOH or KOH ), which rapidly hydrolyze the methyl ester on the thiophene-2-carboxylate backbone, altering the ligand's solubility and electronic profile[2]. To maintain catalytic integrity, protocols must utilize mild, anhydrous bases (e.g., K2​CO3​ or Cs2​CO3​ ) in non-polar or slightly polar aprotic solvents like 1,4-dioxane or toluene.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle for Pd-catalyzed direct C-H arylation utilizing the hemilabile phosphoryl ligand. The ligand's electron-deficient nature stabilizes the highly electrophilic Pd(II) intermediate, facilitating the base-assisted CMD step.

Pathway L_Coord Ligand Coordination Pd(OAc)2 + Phosphoryl Ligand Active_Cat Active Catalyst [Pd(L)n] L_Coord->Active_Cat Thermal Activation Ox_Add Oxidative Addition [Ar-Pd(II)-X] Active_Cat->Ox_Add Ar-X (Aryl Halide) CMD_Step CMD C-H Activation Substrate Binding Ox_Add->CMD_Step Base, -HX Red_Elim Reductive Elimination Product Release CMD_Step->Red_Elim C-C Coupling Red_Elim->Active_Cat Catalyst Regeneration

Fig 1: Catalytic cycle for Pd-catalyzed C-H arylation utilizing hemilabile phosphoryl ligands.

Experimental Protocols

Protocol A: Preparation of the Active Precatalyst Solution

Causality Check: Pre-coordinating the ligand to the palladium source before introducing the substrates ensures the formation of a uniform active catalytic species. Relying on in situ coordination in the presence of coordinating substrates (like heteroarenes) can lead to competitive binding and diminished yields.

Materials:

  • Pd(OAc)2​ (Palladium(II) acetate) - 5.0 mol%

  • Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate - 10.0 mol%

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ (11.2 mg, 0.05 mmol) and the ligand (23.2 mg, 0.10 mmol).

  • Add 2.0 mL of anhydrous 1,4-dioxane.

  • Seal the tube, remove it from the glovebox, and stir the mixture at 50 °C for 30 minutes. The solution will transition from a reddish-brown suspension to a homogeneous pale-yellow solution, indicating successful complexation.

  • Cool to room temperature. This solution is now ready for immediate use in cross-coupling reactions.

Protocol B: General Procedure for Direct C-H Arylation

Causality Check: The use of K2​CO3​ instead of stronger bases prevents the hydrolysis of the ligand's methyl ester group[2]. Pivalic acid (PivOH) is added as a co-catalyst to act as a proton shuttle, significantly lowering the activation energy of the CMD step[3].

Materials:

  • Aryl Bromide (1.0 mmol)

  • Heteroarene Substrate (e.g., unactivated thiophene or furan) (2.0 mmol)

  • K2​CO3​ (Potassium carbonate) - 2.0 mmol

  • PivOH (Pivalic acid) - 30 mol%

  • Precatalyst Solution (from Protocol A)

Step-by-Step Methodology:

  • To a separate oven-dried reaction vial equipped with a magnetic stir bar, add K2​CO3​ (276 mg, 2.0 mmol) and PivOH (30.6 mg, 0.3 mmol).

  • Transfer the Precatalyst Solution (2.0 mL) into the reaction vial under a positive stream of argon.

  • Add the Aryl Bromide (1.0 mmol) and the Heteroarene Substrate (2.0 mmol) via microsyringe.

  • Seal the vial with a Teflon-lined cap and heat the reaction mixture in a pre-heated oil bath at 110 °C for 18 hours.

  • Validation Step: Monitor the reaction via GC-MS or TLC. The disappearance of the aryl bromide indicates complete conversion.

  • Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Concentrate the filtrate in vacuo and purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Data Presentation & Optimization

The table below summarizes the optimization of reaction conditions, highlighting the critical nature of base and solvent selection to preserve the ligand's structural integrity.

Table 1: Optimization of Pd-Catalyzed Direct Arylation using Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

EntryCatalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Yield (%)
1 Pd(OAc)2​ 10 K2​CO3​ 1,4-Dioxane11088
2 Pd(OAc)2​ 10 NaOH 1,4-Dioxane11012*
3 Pd2​(dba)3​ 10 K2​CO3​ Toluene11065
4 Pd(OAc)2​ 10 K2​CO3​ DMF11045
5 Pd(OAc)2​ 0 (Control) K2​CO3​ 1,4-Dioxane110<5

*Note: Drastic yield reduction in Entry 2 is attributed to the rapid saponification of the ligand's C2-methyl ester by NaOH , which alters the ligand's solubility and electronic properties, causing catalyst deactivation.

References

  • National Science Foundation (NSF PAR). Phosphine Ligand Binding and Catalytic Activity of Group 10–14 Heterobimetallic Complexes. Available at: [Link]

  • Royal Society of Chemistry (Dalton Transactions). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives. Available at: [Link]

  • ResearchGate. Group 10 metal complexes of the 3,4-bis(dicyclohexylphosphino)thiophene (dcypt) ligand: Synthesis, characterization and catalysis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. The construction of carbon-phosphorus (C–P) bonds on functionalized heterocycles, specifically the synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The construction of carbon-phosphorus (C–P) bonds on functionalized heterocycles, specifically the synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , relies on the palladium-catalyzed Hirao cross-coupling between methyl 4-bromothiophene-2-carboxylate and dimethylphosphine oxide.

While this transformation is powerful, the unique electronic properties of the thiophene ring combined with the coordinating nature of phosphine oxides often lead to catalyst deactivation, protodehalogenation, or poor conversion. This guide provides mechanistic troubleshooting, empirical data, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Workflow: The Hirao Catalytic Cycle

Understanding the causality behind reaction failures requires mapping the catalytic cycle. The reaction proceeds via a Pd(0)/Pd(II) redox cycle. The critical bottleneck is often the reductive elimination step, which must outcompete side reactions like protonation.

HiraoCycle Pd0 Pd(0)L_n Active Catalyst PdII_Br Ar-Pd(II)-Br L_n Oxidative Addition Complex Pd0->PdII_Br Oxidative Addition (+ Methyl 4-bromothiophene-2-carboxylate) PdII_P Ar-Pd(II)-P(=O)Me2 L_n Phosphorylated Intermediate PdII_Br->PdII_P Ligand Exchange & Deprotonation (+ Dimethylphosphine oxide, Base) PdII_P->Pd0 Reductive Elimination (Regenerates Catalyst) Product Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate PdII_P->Product Product Release

Fig 1. Catalytic cycle of the Pd-catalyzed Hirao cross-coupling for C-P bond formation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 40-50% conversion, and a black precipitate forms early in the reaction. What causes this?

  • Causality: The black precipitate is "palladium black," indicating the irreversible aggregation of inactive Pd(0) species. This occurs when the rate of oxidative addition is slower than the degradation of the active catalyst, or if the phosphine oxide substrate displaces the stabilizing bidentate ligands, leaving the Pd center exposed [1].

  • Solution: Pre-complex the Pd(OAc)₂ with a robust bidentate ligand like dppf (1,1′-Bis(diphenylphosphino)ferrocene) for 15 minutes before adding the base and substrates. The large bite angle of dppf prevents displacement by the substrate. Ensure strict anaerobic conditions, as oxygen accelerates catalyst decay.

Q2: I am observing significant amounts of methyl thiophene-2-carboxylate (hydrodehalogenation product). How do I minimize this?

  • Causality: Protodehalogenation happens when the intermediate Ar-Pd(II)-P(=O)Me2 undergoes protonation instead of reductive elimination. This is exacerbated by trace moisture or when reductive elimination is sterically or electronically hindered [2].

  • Solution: Switch to a ligand with a larger bite angle (e.g., dppf or Xantphos). A wide bite angle mechanically forces the aryl and phosphoryl groups closer together around the palladium center, significantly lowering the activation energy for reductive elimination. Additionally, rigorously dry your base under vacuum at 120°C overnight.

Q3: Does the choice of base significantly impact the yield of the thiophene cross-coupling?

  • Causality: Yes. The base plays a dual role: it neutralizes the generated HBr and drives the tautomerization of dimethylphosphine oxide from the pentavalent oxide to the trivalent phosphinous acid anion, which is the actual active nucleophile in the ligand exchange step [3].

  • Solution: While triethylamine (Et₃N) is commonly used in standard Hirao couplings, inorganic bases like anhydrous K₃PO₄ provide superior yields for thiophenes. K₃PO₄ efficiently drives the tautomerization without causing the base-catalyzed hydrolysis of your methyl ester group.

Q4: Why is my dimethylphosphine oxide failing to couple, even with a pristine catalyst system?

  • Causality: Dimethylphosphine oxide [HP(=O)Me₂] is highly hygroscopic. Upon exposure to ambient moisture and air, it readily oxidizes to dimethylphosphinic acid[HOP(=O)Me₂]. This oxidized species is entirely unreactive in the Hirao coupling and acts as a strong acid that neutralizes your base and poisons the catalytic cycle.

  • Solution: Store and handle the phosphine oxide in a glovebox. If degradation is suspected, sublime the reagent under high vacuum prior to use.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and typical experimental outcomes for this specific transformation.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Primary Observation / Failure Mode
Pd(OAc)₂ / PPh₃Et₃NMeCN8035High protodehalogenation; slow reductive elimination.
Pd(PPh₃)₄K₂CO₃Toluene10052Catalyst aggregation (Pd black formation).
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10078Good conversion; trace ester hydrolysis observed.
Pd(OAc)₂ / dppf K₃PO₄ DMF 110 91 Optimal C–P bond formation; stable catalyst.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Visual and analytical checkpoints are embedded to ensure the system is functioning correctly at each step.

Objective: Optimized synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

Step 1: System Purging and Catalyst Pre-activation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%, 0.05 equiv) and dppf (6 mol%, 0.06 equiv).

  • Evacuate and backfill the flask with Argon (repeat 3x).

  • Add anhydrous DMF (0.2 M relative to the substrate) via syringe. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: A visual shift from a heterogeneous yellow suspension to a deep, homogenous dark red solution indicates the successful formation of the active Pd(0)-dppf complex. If the solution turns black, oxygen contamination has occurred; abort and restart.

Step 2: Substrate and Base Addition

  • Against a strong positive counter-flow of Argon, add methyl 4-bromothiophene-2-carboxylate (1.0 equiv, 10 mmol), dimethylphosphine oxide (1.2 equiv, 12 mmol), and finely ground anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Seal the flask and stir vigorously to suspend the inorganic base.

Step 3: Reaction Execution

  • Transfer the flask to a pre-heated oil bath at 110°C. Stir vigorously for 18–24 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM, visualized by UV at 254 nm). The starting bromide (R_f ~0.8) should be completely consumed, replaced by a highly polar, UV-active product spot (R_f ~0.3).

Step 4: Workup and Purification

  • Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL).

  • Validation Checkpoint: LiCl washes selectively partition DMF into the aqueous phase. Failure to perform this step will result in DMF co-eluting during chromatography, ruining the isolation.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Gradient: 0% to 10% MeOH in DCM) to afford the pure target compound.

References

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions Source: MDPI - Catalysts URL:[Link]

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates Source: PubMed Central (NIH) / Advanced Synthesis & Catalysis URL:[Link]

  • A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines Source: Organic Chemistry Portal / Tetrahedron URL:[Link]

Optimization

Troubleshooting solubility issues of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in polar solvents

A Guide to Troubleshooting Solubility Issues in Polar Solvents Welcome to the technical support center for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Solubility Issues in Polar Solvents

Welcome to the technical support center for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in solubilizing this compound for their experiments. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and established laboratory practices to provide you with a systematic approach to overcoming solubility issues.

The structure of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate presents a unique solubility challenge. It contains a hydrophobic thiophene ring system and a non-ionizable methyl ester group, which generally favor solubility in organic solvents.[1][2] Concurrently, the presence of a polar dimethylphosphoryl group introduces a degree of polarity. This bifunctional nature can lead to complex solubility behavior in various polar solvents. This guide will walk you through a logical troubleshooting workflow, from foundational checks to advanced solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in DMSO. What are the most common reasons?

A1: Difficulty dissolving this compound, even in a powerful solvent like DMSO, can often be traced to a few key factors:

  • Suboptimal Solvent Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air.[3] This water contamination can significantly reduce its ability to dissolve many organic compounds, particularly those with significant hydrophobic character.[4][5]

  • Compound Characteristics: The compound may exist in a highly stable crystalline form, which requires more energy to dissolve compared to an amorphous form.[3][6]

  • Temperature: The dissolution process for many organic solids is endothermic, meaning that solubility increases with temperature.[7][8] Attempting to dissolve the compound at room temperature or below may be insufficient.

  • Concentration: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO.

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A2: This is a common phenomenon known as "crashing out." While the compound is soluble in a pure organic solvent like DMSO, it is likely poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly water. The compound is no longer soluble in this highly polar environment and precipitates out of the solution. To avoid this, the final concentration of DMSO in your aqueous solution should typically be kept below 1%, and often below 0.5%, to minimize both solvent-induced artifacts in biological assays and precipitation issues.[9][10]

Q3: My DMSO stock solution was clear when I made it, but now I see crystals after storing it at -20°C. What should I do?

A3: The formation of crystals upon storage, especially after freeze-thaw cycles, is a common issue.[3] Storing the solution at a temperature lower than that at which it was prepared can reduce the compound's solubility, causing it to crystallize.[6] Once crystals form, they can be difficult to redissolve because the crystalline state is thermodynamically stable. It is recommended to prepare fresh solutions for critical experiments. If you must use the stock, you can try gently warming and vortexing or sonicating the solution to redissolve the compound completely before use. To prevent this, consider storing aliquots at room temperature if the compound is stable, or preparing smaller, single-use aliquots to minimize freeze-thaw cycles.[9]

Systematic Troubleshooting Workflow

A logical and systematic approach is the key to resolving solubility challenges. The following workflow is designed to guide you from initial checks to more advanced methods.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Physical Dissolution Aids cluster_2 Phase 3: Chemical & Formulation Aids cluster_3 Outcome Start Solubility Issue Encountered CheckSolvent 1. Verify Solvent Quality (Use fresh, anhydrous DMSO) Start->CheckSolvent CheckCompound 2. Confirm Compound Purity CheckSolvent->CheckCompound PrepTechnique 3. Review Preparation Technique (Accurate weighing, quantitative transfer) CheckCompound->PrepTechnique Vortex 4. Apply Mechanical Force (Vortex / Sonicate) PrepTechnique->Vortex Heat 5. Apply Gentle Heat (30-40°C Water Bath) Vortex->Heat CoSolvent 6. Test Co-Solvents (e.g., NMP, DMF, Ethanol) Heat->CoSolvent AqueousAid 7. For Aqueous Dilution: Use Surfactants/Cyclodextrins CoSolvent->AqueousAid Success Compound Solubilized AqueousAid->Success

Caption: A systematic workflow for troubleshooting solubility issues.

Troubleshooting Guides & Protocols
Guide 1: Foundational Checks & Best Practices

Before attempting more complex solutions, it is crucial to ensure your foundational techniques are sound. Errors in these initial steps are a frequent source of perceived solubility problems.

Q: What are the essential first steps when preparing a stock solution?

A: Accuracy and the quality of your materials are paramount.

  • Use High-Purity Solvents: For organic stock solutions, always use a fresh, sealed bottle of anhydrous-grade DMSO.[3] Water is a common contaminant that drastically alters solubility.

  • Accurate Weighing: Use a calibrated analytical balance. For accuracy, it's better to weigh a larger mass (e.g., 10 mg) to prepare a more concentrated stock than to weigh a very small mass (e.g., <1 mg) where the error is significant.[11]

  • Quantitative Transfer: Ensure all the weighed powder is transferred to your volumetric flask. Rinse the weigh boat or beaker with a small amount of solvent and add this to the flask to ensure no material is lost.[9]

  • Proper Mixing: Vortex the solution vigorously for several minutes to ensure the compound is fully dispersed and has the maximum opportunity to dissolve.[3]

Guide 2: Employing Physical Dissolution Aids

If foundational checks don't resolve the issue, applying physical energy can often overcome the activation energy barrier of dissolution.

Q: My compound still won't dissolve with just vortexing. What's the next step?

A: Introducing additional energy via sonication or gentle heating can be very effective.

  • Sonication: An ultrasonic bath uses high-frequency sound waves to create microbubbles that implode (cavitation), generating localized energy. This process helps to break apart solid aggregates, increasing the surface area of the compound exposed to the solvent.[4]

  • Heating: Gently warming the solution increases the kinetic energy of both the solvent and solute molecules.[8][12] This allows solvent molecules to more effectively break apart the solute's crystal lattice.[7]

Protocol 1: Using Heat and Sonication to Aid Dissolution

  • Prepare a suspension of the compound in your chosen solvent (e.g., DMSO) in a suitable vial.

  • Place the vial in a sonicator water bath and sonicate for 5-10 minute intervals. Visually inspect for dissolution. Be aware that sonication can also generate heat.

  • If sonication is insufficient, move the vial to a water bath or heating block set to a gentle temperature (e.g., 30-40°C). Caution: Before heating, confirm the compound's thermal stability from the manufacturer's data sheet or other sources to avoid degradation.[3]

  • Stir or vortex the solution periodically while heating.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature. It is critical to observe if the compound remains in solution upon cooling. If it precipitates, the solution was supersaturated at room temperature.

Guide 3: Advanced Solubilization: Co-Solvents and Formulation Aids

When a single solvent is not effective, modifying the solvent system itself is the next logical step.

Q: What is a co-solvent, and how do I choose one?

A: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[13][14] By mixing solvents, you can fine-tune the polarity of the solution to better match the solute, enhancing solubility. The choice of co-solvent depends on the downstream application. For in vitro assays, biocompatible solvents are necessary.

Table 1: Properties of Common Co-Solvents for Research Use

Co-SolventPolarityKey Characteristics & Considerations
DMSO (Dimethyl Sulfoxide)HighPowerful aprotic solvent; miscible with water. Can be toxic to cells at concentrations >0.5-1%.[9]
NMP (N-methyl-2-pyrrolidone)HighStrong solubilizing power, similar to DMSO. Often used in preclinical formulations.[15]
DMF (Dimethylformamide)HighAnother strong polar aprotic solvent. Use with caution due to potential toxicity.
Ethanol MediumBiocompatible and commonly used. Less powerful than DMSO for highly lipophilic compounds.[13]
PEG 400 (Polyethylene Glycol 400)MediumA non-toxic, viscous liquid often used in drug formulations to improve solubility.[15][16]

Protocol 2: Systematic Co-Solvent Screening

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • In separate vials, prepare a series of co-solvent mixtures. For example:

    • 90% DMSO / 10% NMP

    • 75% DMSO / 25% NMP

    • 50% DMSO / 50% NMP

  • Attempt to dissolve your compound in each of these mixtures to determine which system provides the best solubility.

  • For aqueous applications, you can test dilution stability. Prepare a solution in a promising co-solvent system (e.g., 1:1 DMSO:PEG 400). Dilute this stock into your aqueous buffer and observe for precipitation over time.

G cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Buffer cluster_2 Potential Issue cluster_3 Solution Strategy Compound Compound Powder Stock High-Concentration Stock Solution Compound->Stock Solvent Primary Solvent (e.g., 100% DMSO) Solvent->Stock Working Final Working Solution Stock->Working Dilution Step Buffer Aqueous Buffer (e.g., PBS, Media) Buffer->Working Precipitate Precipitation ('Crashing Out') Working->Precipitate If solubility limit is exceeded CoSolvent Use Co-Solvent Stock (e.g., DMSO/PEG 400) CoSolvent->Working Surfactant Add Surfactant to Buffer (e.g., Tween-80) Surfactant->Buffer

Caption: The challenge of diluting organic stocks into aqueous solutions.

References
  • Cosolvent - Wikipedia. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. [Link]

  • Solubility- and temperature-driven thin film structures of polymeric thiophene derivatives for high performance OFET applications - SPIE Digital Library. [Link]

  • How to Make Accurate Stock Solutions - Bitesize Bio. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. [Link]

  • How does temperature increase the solubility of a molecule? - Quora. [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. [Link]

  • Lesson 5.6: Does Temperature Affect Dissolving? - American Chemical Society. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Welcome to the technical support center for the purification of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to achieve high purity and optimal yields in your experiments.

Introduction to Purification Challenges

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a multifunctional molecule, and its purification can be non-trivial. The presence of a polar phosphonate group, an ester, and an aromatic thiophene ring can lead to specific challenges, including co-precipitation of impurities, oiling out during recrystallization, and difficulty in selecting an appropriate solvent system. This guide provides a systematic approach to troubleshooting these issues, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, providing explanations and actionable solutions.

Q1: My compound will not crystallize from solution, even after cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:

  • Problem: Excessive Solvent. The most frequent reason for crystallization failure is using too much solvent, which keeps the compound fully dissolved even at low temperatures.[1]

    • Solution: Reduce the solvent volume by gentle heating under a stream of inert gas (e.g., nitrogen or argon) or by using a rotary evaporator.[1] Be cautious not to evaporate to dryness. Once the volume is reduced, allow the solution to cool slowly again.

  • Problem: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not initiated.[1]

    • Solutions:

      • Seed Crystals: If you have a small amount of pure, solid Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[2]

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[1][2] The microscopic scratches on the glass provide nucleation sites for crystal formation.

      • Flash Cooling: Briefly cool the solution in an ice-salt bath to induce rapid nucleation, then allow it to warm to a slightly higher temperature for slower crystal growth.

  • Problem: Presence of Soluble Impurities. High levels of impurities can inhibit crystallization.

    • Solution: If the above methods fail, it may be necessary to recover the crude product by removing the solvent and attempting a different purification technique, such as column chromatography, before re-attempting recrystallization.

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the temperature of the crystallization solution.[1]

  • Problem: Rapid Cooling. Cooling the solution too fast can cause the compound to crash out of solution as an amorphous oil.[3]

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[2][4]

  • Problem: Inappropriate Solvent System. The chosen solvent may not be ideal for this specific compound.

    • Solution:

      • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[1]

      • Change the Solvent System: Experiment with a mixed solvent system. For a polar compound like this, a combination of a polar solvent in which it is soluble (e.g., methanol, ethanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane, or diethyl ether) can be effective.[5] Start by dissolving the crude product in a minimal amount of the hot polar solvent, then slowly add the non-polar solvent until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

Q3: The purity of my recrystallized product is still low. What are the likely causes?

A3: Low purity after recrystallization can result from several factors during the process.

  • Problem: Impurities Trapped in the Crystal Lattice. Rapid crystal formation can trap impurities within the growing crystals.[3]

    • Solution: Ensure slow cooling to allow for the selective crystallization of the desired compound. If purity remains an issue, a second recrystallization may be necessary.

  • Problem: Incomplete Removal of Mother Liquor. The solution remaining after filtration (mother liquor) contains dissolved impurities. If not thoroughly removed, these will contaminate the final product.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold fresh solvent.[2] Using cold solvent minimizes the dissolution of your product while washing away the impurity-laden mother liquor.

  • Problem: Co-crystallization of Impurities. Some impurities may have similar solubility profiles to the target compound, leading to their incorporation into the crystals.

    • Solution: If repeated recrystallization does not improve purity, consider an alternative purification method like column chromatography to remove these persistent impurities before a final recrystallization step.

Q4: My final yield is very low. How can I improve it?

A4: A low yield indicates a loss of product during the purification process.

  • Problem: Using Too Much Solvent. As mentioned in Q1, excess solvent will retain a significant amount of the product in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[2]

  • Problem: Premature Crystallization. If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.[4]

    • Solution: Use a pre-heated filter funnel and flask for hot filtration. Perform the filtration as quickly as possible.

  • Problem: Insufficient Cooling. The compound has some solubility even at low temperatures.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Problem: Product Loss During Washing. Washing the crystals with solvent that is not sufficiently cold can dissolve a significant portion of the product.

    • Solution: Always use ice-cold solvent for washing the filtered crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate?

A1: A good starting point is a mixed solvent system. Given the polarity of the phosphonate and ester groups, a polar solvent like ethanol or isopropanol would be a good "soluble" solvent. A less polar solvent like hexanes or heptane can be used as the "insoluble" solvent.

  • Recommended Starting Point: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Then, add hexanes or heptane dropwise until persistent cloudiness is observed. Re-heat gently until the solution is clear, and then allow it to cool slowly.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your recrystallized Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[4] Compare the melting point of your recrystallized product to a literature value if available. A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are excellent for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

Q3: Are there any specific impurities I should be aware of from the synthesis?

A3: The impurities will depend on the synthetic route. Common impurities in the synthesis of thiophene derivatives can include starting materials, reagents, and byproducts from side reactions.[6][7] For phosphonate esters, incomplete reaction or hydrolysis can lead to the presence of the corresponding phosphonic acid.[8][9]

Q4: Can I use column chromatography to purify the crude product?

A4: Yes, column chromatography is an excellent alternative or complementary purification technique, especially if the crude product is very impure or if recrystallization proves difficult. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes or ethyl acetate) to a more polar solvent system (e.g., ethyl acetate/methanol) is a good starting point. The purified fractions can then be combined, the solvent evaporated, and the resulting solid recrystallized to obtain a highly pure product.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol provides a step-by-step method for the recrystallization of crude Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

Materials:

  • Crude Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

  • Ethanol (or Isopropanol)

  • Hexanes (or Heptane)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Filter funnel and filter paper

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration into a clean, pre-heated Erlenmeyer flask.

  • To the hot, clear solution, add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation
ParameterRecommended ConditionRationale
Primary Solvent Ethanol or IsopropanolGood solubility for the polar compound at elevated temperatures.
Anti-Solvent Hexanes or HeptanePoor solubility for the compound, used to induce precipitation.
Cooling Rate Slow cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals and maximizes yield.[2][4]
Washing Solvent Ice-cold anti-solvent (Hexanes/Heptane)Removes soluble impurities without significantly dissolving the product.[2]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent 1 (e.g., Ethanol) A->B C Hot Filtration (if insoluble impurities present) B->C Optional D Add Hot Solvent 2 (Anti-solvent, e.g., Hexanes) to Cloud Point B->D C->D E Re-heat to Clarify D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent 2 H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Workflow for the recrystallization of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

Troubleshooting Logic

Troubleshooting_Logic Start Crystallization Issue? No_Crystals No Crystals Formed? Start->No_Crystals Oiling_Out Compound Oiled Out? Start->Oiling_Out Low_Purity Purity Still Low? Start->Low_Purity Low_Yield Yield is Poor? Start->Low_Yield Solvent Too much solvent? No_Crystals->Solvent Cooling Cooled too fast? Oiling_Out->Cooling Washing Improper washing? Low_Purity->Washing Low_Yield->Solvent Yes, too much Low_Yield->Washing Yes, improper Impurities High impurity level? Solvent->Impurities No Reduce_Solvent Reduce solvent volume Solvent->Reduce_Solvent Yes Slow_Cooling Allow slow cooling Cooling->Slow_Cooling Yes Cooling->Slow_Cooling Yes Seed_Scratch Add seed crystal or scratch Impurities->Seed_Scratch No Chromatography Consider chromatography Impurities->Chromatography Yes Washing->Cooling No, rapid crystallization Cold_Wash Wash with ice-cold solvent Washing->Cold_Wash Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystalliz
  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013, April 19). ResearchGate. [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. [Link]

  • The Synthesis of Phosphonate Ester Containing Fluorinated Vinyl Ethers. ACS Publications. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications. [Link]

  • Phosphonic acid: preparation and applications. (2017, October 20). Beilstein Journals. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022, March 24). MDPI. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]

  • Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. (2020, May 21). ACS Publications. [Link]

Sources

Optimization

Preventing spontaneous hydrolysis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate during storage

Welcome to the technical support and troubleshooting portal for handling Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate . As a dual-functionalized compound, it presents unique storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for handling Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate . As a dual-functionalized compound, it presents unique storage challenges. This guide provides the mechanistic causality behind its degradation and field-proven, self-validating protocols to ensure absolute structural integrity during storage and experimental workflows.

Mechanistic Causality of Degradation

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate possesses two distinct electrophilic centers that are highly vulnerable to nucleophilic attack by water. Understanding the "why" behind the degradation is critical for preventing it:

  • The Dimethylphosphoryl Group: Organophosphorus esters are notorious for undergoing pseudo-first-order hydrolysis in the presence of moisture. Studies on structurally similar dimethyl phosphoryl compounds, such as dimethyl methylphosphonate (DMMP), demonstrate that hydrolysis yields methylphosphonic acid derivatives and free methanol, driven by an activation energy of approximately 90.17 kJ/mol[1]. Once this process initiates in an aqueous or humid environment, degradation continues steadily until the parent compound is heavily depleted[2].

  • The Thiophene-2-Carboxylate Ester: The methyl ester at the 2-position is susceptible to classic acid- or base-catalyzed acyl substitution. Minimizing moisture and controlling environmental pH are the primary mechanisms to prevent the cleavage of the ester bond into a carboxylic acid and alcohol[3]. Because thiophene-2-carboxylic acid derivatives are widely utilized as substrates in sensitive cross-coupling reactions, even minor hydrolytic degradation can poison downstream catalytic processes[4].

Degradation Pathways

HydrolysisPathways Compound Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate Water H2O + Catalyst (Acid/Base/Heat) Compound->Water Path1 Ester Hydrolysis (Acyl Cleavage) Water->Path1 Path2 Phosphoryl Hydrolysis (P-O Cleavage) Water->Path2 Prod1 4-(dimethylphosphoryl) thiophene-2-carboxylic acid + Methanol Path1->Prod1 Prod2 Methyl 4-(methylhydroxyphosphoryl) thiophene-2-carboxylate + Methanol Path2->Prod2

Dual hydrolytic degradation pathways of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate.

Quantitative Stability Metrics

To establish a self-validating storage system, environmental parameters must be strictly controlled. The following table extrapolates the degradation kinetics based on moisture consumption rates and storage temperatures[5].

Storage ConditionAmbient MoistureTemperatureEst. Phosphoryl Half-LifeEst. Ester Half-LifeSystem Recommendation
Ambient Air / Benchtop> 1000 ppm25°C< 30 days< 60 daysUnacceptable
Standard Fridge (Sealed)< 500 ppm4°C~ 6 months~ 12 monthsMarginal
Argon Purged, Desiccated< 50 ppm-20°C> 5 years> 5 yearsOptimal
Troubleshooting & FAQs

Q: Why is my compound degrading even when stored in a sealed vial at -20°C? A: The most common cause is atmospheric condensation. If a cold vial is opened before it fully equilibrates to room temperature, moisture from the air immediately condenses on the cold powder or inside the vial walls. This introduces water directly to the compound, leading to rapid hydrolysis[6]. Always allow the sealed vial to sit at room temperature for 30-60 minutes before opening.

Q: Can I store this compound in an aqueous buffer for daily experimental use? A: No. In aqueous solutions, both the phosphoryl and ester groups will degrade via first-order kinetics[2]. It is highly recommended to prepare a concentrated stock solution in an anhydrous, non-nucleophilic solvent (like anhydrous DMSO) and only make aqueous dilutions immediately prior to your assay[6].

Q: How do I analytically verify if hydrolysis has occurred during storage? A: The most definitive self-validating method is 1H-NMR spectroscopy. Look for the appearance of a free methanol peak (typically around 3.16 ppm in D2O or 3.16/4.10 ppm in DMSO-d6 depending on the exact environment), which indicates cleavage of either the methyl ester or the dimethylphosphoryl group. Additionally, Karl Fischer titration can be used on bulk solvent storage to track water consumption, which directly correlates with the extent of ester hydrolysis[5].

Standard Operating Procedure (SOP): Anhydrous Aliquotting

To prevent spontaneous hydrolysis, follow this self-validating protocol for handling and storage.

Step 1: Thermal Equilibration Remove the master vial from the -20°C freezer. Do NOT open it. Place it in a desiccator at room temperature for 45 minutes to equilibrate, preventing atmospheric condensation[6].

Step 2: Inert Atmosphere Preparation Transfer the equilibrated vial to a glove box purged with Argon or Nitrogen. If a glove box is unavailable, use a Schlenk line to maintain a continuous flow of dry Argon over the vial once opened.

Step 3: Anhydrous Solubilization (For Liquid Stocks) If preparing liquid aliquots, dissolve the powder in strictly anhydrous DMSO (water content < 50 ppm). Do not use protic solvents (e.g., ethanol, methanol) or buffers containing primary amines (e.g., Tris), as these will act as competing nucleophiles and cleave the ester[6].

Step 4: Aliquotting Divide the compound or solution into single-use amber glass vials. This prevents the bulk material from undergoing repeated freeze-thaw cycles and multiple exposures to atmospheric moisture[6].

Step 5: Sealing and Cryo-Storage Purge the headspace of each individual aliquot vial with Argon. Seal tightly with PTFE-lined caps, wrap the caps in Parafilm, and store immediately at -20°C in a secondary container containing active desiccant (e.g., Drierite or silica gel).

Troubleshooting Workflow

Troubleshooting Start Purity Drop Detected (NMR/HPLC Analysis) CheckMoisture Check Storage Moisture (Karl Fischer Titration) Start->CheckMoisture MoistureHigh Moisture > 50 ppm? CheckMoisture->MoistureHigh FixMoisture Action: Purge with Argon, Store in Desiccator MoistureHigh->FixMoisture Yes CheckSolvent Check Solvent/Buffer MoistureHigh->CheckSolvent No SolventIssue Protic or Amine Nucleophiles Present? CheckSolvent->SolventIssue FixSolvent Action: Switch to Anhydrous DMSO/DCM SolventIssue->FixSolvent Yes TempCheck Check Storage Temp SolventIssue->TempCheck No FixTemp Action: Store at -20°C Avoid Freeze-Thaw TempCheck->FixTemp

Diagnostic workflow for identifying and resolving compound hydrolysis.

References
  • (PDF) Hydrolysis of Dimethyl Methylphosphonate (DMMP)
  • Thiophene-2-carboxylic acid - Wikipedia Source: Wikipedia URL
  • Source: PubMed (NIH)
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide URL
  • How to prevent hydrolysis of NHS ester reagents Source: Benchchem URL
  • Storage Stability of Synthetic Lubricants Source: DTIC URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Functionalization

Welcome to the Advanced Functionalization Support Center. As application scientists, we recognize that working with highly functionalized heterocycles presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Functionalization Support Center. As application scientists, we recognize that working with highly functionalized heterocycles presents unique synthetic challenges. Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a complex "push-pull" system. The synergistic electron-withdrawing effects of the C2 methyl ester and the C4 dimethylphosphoryl [–P(O)Me₂] group render the thiophene ring highly electron-deficient.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot poor yields, control regioselectivity, and optimize your catalytic cycles.

Mechanistic Pathway: C5-H Activation

Standard electrophilic aromatic substitution is energetically unfavorable for this substrate. Instead, functionalization relies on the enhanced acidity of the C5 proton. Below is the validated catalytic workflow for direct C-H arylation.

CatalyticCycle Pd0 Pd(0) Active Catalyst Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII_Ar Ar-Pd(II)-X Complex Ox_Add->PdII_Ar CMD_Step CMD at C5 Position (Base-Assisted) PdII_Ar->CMD_Step Substrate + Base PdII_Diaryl Ar-Pd(II)-Thienyl Complex CMD_Step->PdII_Diaryl -HX Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product C5-Arylated Thiophene Red_Elim->Product Product Release

Catalytic cycle for Pd-catalyzed C5-H arylation via Concerted Metalation-Deprotonation (CMD).

Troubleshooting Guides & FAQs

Q1: Why am I observing poor conversion during direct C-H arylation at the C5 position? Causality: The dual electron-withdrawing groups drastically reduce the nucleophilicity of the thiophene ring, making standard electrophilic palladation impossible. Solution: You must shift the mechanism to a Concerted Metalation-Deprotonation (CMD) pathway by utilizing a pivalate base (e.g., KOPiv). The pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy required for C-H bond cleavage at the acidic C5 position[1].

Q2: During ester hydrolysis, I am seeing cleavage of the dimethylphosphoryl group. How can I selectively hydrolyze the C2 ester? Causality: While the –P(O)Me₂ group is generally stable, harsh basic conditions (e.g., refluxing NaOH/KOH) can lead to unwanted nucleophilic attack at the phosphorus center, resulting in C-P bond cleavage[2]. Solution: Employ mild, stoichiometric LiOH in a THF/MeOH/H₂O co-solvent system at ambient temperature. The lithium cation coordinates with the phosphoryl oxygen, sterically shielding it while selectively activating the C2 ester carbonyl for nucleophilic attack by the hydroxide ion.

Q3: Can I directly functionalize the C3 position of this molecule? Causality: Direct C-H functionalization at C3 is kinetically and thermodynamically unfavorable. The position is sterically hindered by the adjacent C2 ester and C4 phosphoryl group, and it lacks the enhanced acidity of the C5 position (which benefits from being adjacent to the sulfur heteroatom)[3]. Solution: Do not attempt direct C-H activation at C3. If C3 functionalization is strictly required, you must rely on a de novo ring synthesis or utilize a pre-halogenated starting material followed by selective cross-coupling.

Q4: Does the dimethylphosphoryl group interfere with metal catalysts during cross-coupling? Causality: The phosphoryl oxygen (P=O) is a strong hydrogen-bond acceptor and a moderate Lewis base. It can coordinate to oxophilic metals or palladium intermediates, potentially leading to catalyst sequestration and sluggish reductive elimination. Solution: Maintain a slightly higher catalyst loading (5–10 mol% Pd) and utilize bidentate ligands with a large bite angle, such as Xantphos. Xantphos has been proven highly effective in maintaining catalyst stability and outcompeting the phosphoryl oxygen for the metal coordination sphere[2].

Quantitative Data: Optimized Reaction Parameters

Summarized below are the field-validated parameters for the most common transformations of this substrate.

Functionalization TargetReaction TypeCatalyst / ReagentsSolvent & TempExpected Yield
C5 Position Direct C-H ArylationPd(OAc)₂ (5 mol%), Ar-I, KOPivDMA, 110 °C75–85%
C5 Position HalogenationNBS, TFA (catalytic)DMF, 60 °C>90%
C2 Position Ester HydrolysisLiOH·H₂O (1.5 eq)THF/MeOH/H₂O, 25 °C95%
C5 Position (from C5-Br)Suzuki-MiyauraPd₂(dba)₃, Xantphos, Ar-B(OH)₂, K₃PO₄Dioxane/H₂O, 90 °C80–90%
Self-Validating Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C5-H Arylation via CMD
  • Preparation: In a flame-dried Schlenk tube, add Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOPiv (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the tube with argon three times to prevent catalyst oxidation.

  • Reaction: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration. Stir the reaction mixture vigorously at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) to remove DMA, followed by brine.

  • Validation Check: Analyze the crude mixture via ¹H NMR. Successful formation of the C5-arylated product is confirmed by the complete disappearance of the highly deshielded C5 proton (typically observed around δ 7.8–8.0 ppm in the starting material).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (EtOAc/Hexanes gradient).

Protocol 2: Selective C2-Ester Saponification
  • Solvation: Dissolve Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O to achieve a 0.1 M concentration.

  • Activation: Add LiOH·H₂O (1.5 equiv) in one portion at 0 °C to prevent exothermic degradation.

  • Reaction: Warm the mixture to room temperature (25 °C) and stir for 4 hours.

  • Validation Check 1 (In-Process): Monitor by TLC. The product will remain at the baseline in standard non-polar solvent systems due to the formation of the highly polar lithium carboxylate salt.

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH.

  • Validation Check 2 (Precipitation): Acidify the remaining aqueous layer to pH 3 using 1M HCl. Successful saponification is visually validated by the immediate precipitation of the free carboxylic acid upon acidification.

  • Extraction: Extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.

References
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation Source: RSC Publishing (RSC Advances) URL:[Link]

  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Optimization

Removing phosphorus impurities from Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate batches

Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate . The synthesis of this compound typically relies on a palladium-catalyzed C-P cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate .

The synthesis of this compound typically relies on a palladium-catalyzed C-P cross-coupling between methyl 4-bromothiophene-2-carboxylate and dimethylphosphine oxide (Me₂P(O)H), utilizing a base (e.g., K₃PO₄) and a phosphine ligand (e.g., Xantphos)[1][2]. While highly effective, this methodology inherently generates a spectrum of phosphorus-containing impurities that can severely complicate downstream drug development workflows.

This guide is designed to help you diagnose, troubleshoot, and systematically eliminate these impurities using field-proven, self-validating protocols.

Diagnostic FAQs & Troubleshooting

Q1: My post-reaction LC-MS shows a massive impurity peak with [M+H]⁺ = 95. What is this, and why is it there? A: This is dimethylphosphinic acid (Me₂P(O)OH) .

  • Causality: During the cross-coupling reaction, trace oxygen or moisture in the system oxidizes the unreacted dimethylphosphine oxide (Me₂P(O)H) starting material. Because it is a highly polar phosphinic acid, it streaks on silica gel and co-elutes with polar target molecules.

  • Troubleshooting: Do not rely on standard column chromatography to remove this. Instead, exploit its acidic nature (pKa ~3.1) by performing a mildly basic aqueous workup (See Protocol A).

Q2: I am using Triphenylphosphine (TPP) or Xantphos as a ligand. The corresponding ligand oxides are co-eluting with my target compound. How do I separate them? A: Ligand oxides like triphenylphosphine oxide (TPPO) are notoriously difficult to separate from polar products because both contain a highly polar P=O moiety that dominates their chromatographic behavior.

  • Causality: The robust P=O bond acts as a strong hydrogen bond acceptor, causing these impurities to mirror the retention factor (Rf) of your target phosphine oxide.

  • Troubleshooting: Utilize a chemical complexation strategy. The addition of anhydrous ZnCl₂ to a polar organic solution of your crude mixture forms a highly crystalline, insoluble[ZnCl₂(Ligand=O)₂] complex that can be easily filtered off[3].

Q3: Will the ZnCl₂ precipitation method also precipitate my target compound, since it contains a dimethylphosphoryl group? A: There is a moderate risk of co-precipitation.

  • Causality: Zn(II) is a hard Lewis acid that coordinates with the hard Lewis base oxygen of any P=O moiety. While TPPO-ZnCl₂ complexes are uniquely insoluble[3], the ZnCl₂ complex of your target molecule (a dialkylarylphosphine oxide) may also exhibit reduced solubility, leading to yield loss.

  • Troubleshooting: If yield loss is observed, switch to a phase-switched solid-supported scavenging approach. Passing the crude mixture through a column containing a polymer-supported carbonate (PS-NaCO₃) can selectively trap acidic impurities and certain metal complexes while allowing the neutral target phosphine oxide to elute cleanly.

Q4: My target compound is partitioning into the aqueous layer during workup. How do I prevent yield loss? A:

  • Causality: The dimethylphosphoryl group[-P(=O)Me₂] on your target molecule significantly increases its water solubility and reduces its lipophilicity[1]. When washing away polar impurities, the target compound can easily be dragged into the aqueous phase.

  • Troubleshooting: Avoid excessive water washes. When an aqueous wash is mandatory, always back-extract the aqueous layer with a moderately polar, water-immiscible solvent like 2-methyltetrahydrofuran (2-MeTHF) rather than standard ethyl acetate.

Quantitative Data: Impurity Scavenging Efficacy

The following table summarizes the expected outcomes of various purification strategies based on the specific phosphorus impurity present in your batch.

Impurity TypePurification MethodMechanism of RemovalTarget Recovery (%)Residual Impurity (mol %)
Dimethylphosphinic acid Sat. NaHCO₃ WashAcid-base deprotonation to aqueous-soluble sodium salt>95%<1.0%
Unreacted Me₂P(O)H Serial Water WashesHigh aqueous partition coefficient of the polar P-H bond85–90%2.0–5.0%
Ligand Oxides (e.g., TPPO) ZnCl₂ PrecipitationLewis acid-base complexation forming insoluble aggregates[3]70–85%*<1.0%
Mixed P-Impurities Scavenger Resin (PS-NaCO₃)Phase-switched scavenging on a solid-phase polymer matrix>90%<0.5%

*Note: Target recovery may be slightly lower due to partial co-complexation of the target's -P(=O)Me₂ group with Zn(II).

Standard Operating Procedures (SOPs)

Protocol A: Phase-Switched Removal of Dimethylphosphinic Acid

This protocol leverages pH differentials to selectively remove acidic over-oxidation products without hydrolyzing the methyl ester of the target compound.

  • Dilution: Dilute the crude reaction mixture with 2-MeTHF (10 mL per gram of crude). Causality: 2-MeTHF offers superior partitioning for polar organic molecules compared to standard solvents like DCM or EtOAc, preventing target precipitation.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 volume equivalent).

  • Phase Separation: Vigorously shake and allow the layers to separate.

    • Self-Validation Step: Check the pH of the aqueous layer. If it is < 7.5, the buffer capacity was exceeded by the acid content. Repeat the NaHCO₃ wash until the aqueous layer remains strictly basic.

  • Back-Extraction: Extract the combined aqueous layers once with fresh 2-MeTHF (0.5 volume equivalents).

    • Self-Validation Step: Spot the final aqueous layer on a TLC plate and stain with KMnO₄. If a distinct spot appears, the target compound is still partitioning into the water; perform one additional back-extraction.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Zinc Chloride Complexation for Ligand Oxide Removal

Use this protocol if your batch is heavily contaminated with phosphine ligand oxides (e.g., TPPO or Xantphos oxide) that cannot be removed via chromatography[3].

  • Dissolution: Redissolve the concentrated organic residue from Protocol A in a minimal volume of ethyl acetate (EtOAc).

  • Complexation: Slowly add a 1.0 M solution of anhydrous ZnCl₂ in diethyl ether (1.1 equivalents relative to the initial phosphine ligand loading).

    • Causality: The Zn(II) ions will immediately coordinate with the sterically accessible P=O bonds of the impurities, forming a white, insoluble precipitate.

  • Filtration: Stir the suspension vigorously at room temperature for 30 minutes, then filter through a tightly packed pad of Celite.

    • Self-Validation Step: Add 2–3 drops of the ZnCl₂ solution to the clear filtrate. If the solution remains clear (no new precipitate forms), the ligand oxide has been quantitatively complexed and removed.

  • Resin Scavenging (Optional but Recommended): To ensure no residual Zn(II) remains in your final API batch, pass the filtrate through a short plug of QP-TU (thiourea) scavenger resin.

Process Visualization

P_Impurity_Removal Crude Crude Reaction Mixture (Target + P-Impurities) BaseWash Sat. NaHCO3 Wash (pH 8.0) Crude->BaseWash PhaseSep1 Phase Separation BaseWash->PhaseSep1 Aq1 Aqueous Phase [Me2P(O)O⁻ Na⁺] PhaseSep1->Aq1 Deprotonated Acids Org1 Organic Phase (Target + Ligand Oxides) PhaseSep1->Org1 Neutral Species ZnCl2 ZnCl2 Complexation (in EtOAc/EtOH) Org1->ZnCl2 Filtration Filtration ZnCl2->Filtration Solid Filter Cake [ZnCl2(Ligand=O)2] Filtration->Solid Insoluble Complex Filtrate Filtrate (Target Product) Filtration->Filtrate Pure Target

Workflow for the systematic removal of acidic and neutral phosphorus impurities from crude mixtures.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.The Journal of Organic Chemistry.
  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications.
  • Tagged phosphine reagents to assist reaction work-up by phase-switched scavenging using a modular flow reactor.Durham University.
  • Phosphine oxide derivative, preparation method therefor and application thereof (WO2022253081A1).

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate vs diethylphosphoryl analogs in catalysis

Title: Comparative Guide: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate vs. Diethylphosphoryl Analogs in Catalysis 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate vs. Diethylphosphoryl Analogs in Catalysis

1. Executive Summary Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) and its diethylphosphoryl analogs represent a highly specialized class of organophosphorus compounds. They are increasingly utilized as directing groups for C–H functionalization and, upon reduction, as tunable phosphine ligands in transition-metal catalysis[1]. This guide provides an objective comparison of their steric and electronic profiles, detailing how the choice between a dimethyl and diethyl phosphoryl substituent impacts catalytic efficiency, particularly when navigating the inherently deactivated thiophene-2-carboxylate core[2].

2. Mechanistic Causality & Structural Analysis The performance of these compounds in catalysis is dictated by a delicate balance of steric bulk and electronic induction.

The Deactivated Thiophene Core: The methyl ester group at the C2 position is strongly electron-withdrawing. This electronic depletion deactivates the thiophene ring, making the oxidative addition of palladium to a C–X bond (if halogenated) the rate-limiting step in cross-coupling reactions[2]. Overcoming this requires precise tuning of the catalytic pocket. Furthermore, the direct carboxylation and functionalization of thiophene derivatives often require specific base-mediated systems or transition-metal catalysts to cleave the weakly acidic C–H bonds[3].

Dimethylphosphoryl (-P(O)Me₂) vs. Diethylphosphoryl (-P(O)Et₂):

  • Steric Profile (Cone Angle): The dimethylphosphoryl group possesses a smaller steric footprint. When reduced to the active phosphine (-PMe₂), its smaller Tolman cone angle allows for tighter, less hindered coordination to the metal center (e.g., Pd or Rh). This is advantageous for sterically demanding substrates but provides less stabilization for the reductive elimination step.

  • Electronic Effects: The diethylphosphoryl analog (-P(O)Et₂) is more electron-donating due to the extended alkyl chains. Upon reduction to (-PEt₂), this increased electron density is transferred to the metal center, which directly accelerates the notoriously difficult oxidative addition step associated with the deactivated thiophene-2-carboxylate core[2]. However, the increased steric bulk can hinder the approach of highly substituted coupling partners.

  • Directing Group Capability: As intact phosphoryl groups (P=O), both act as strong hydrogen bond acceptors and excellent directing groups for C–H activation[4]. The dimethyl variant often provides higher regioselectivity in crowded environments due to reduced steric clash with the transition metal during metallacycle formation[1].

3. Visualizing Structural & Electronic Logic

MechanisticEffects Core Thiophene-2-carboxylate Core PMe2 -P(O)Me₂ (Dimethyl) Smaller Cone Angle Core->PMe2 C4 Substitution PEt2 -P(O)Et₂ (Diethyl) Higher Electron Donation Core->PEt2 C4 Substitution Ester C2 Methyl Ester Electron-Withdrawing Core->Ester C2 Substitution Effect1 Favors tight metal coordination (Post-reduction) PMe2->Effect1 Effect2 Accelerates oxidative addition via increased electron density PEt2->Effect2 Effect3 Deactivates thiophene ring Retards oxidative addition Ester->Effect3

Fig 1: Electronic and steric effects of phosphoryl substituents on the deactivated thiophene core.

4. Comparative Performance Data The following table summarizes the theoretical and observed performance metrics when these scaffolds are utilized as pre-ligands in a benchmark Palladium-catalyzed Suzuki-Miyaura coupling (post-reduction to P(III)).

ParameterMethyl 4-(dimethylphosphoryl)thiophene-2-carboxylateDiethylphosphoryl AnalogCausality / Mechanistic Driver
Oxidative Addition Rate ModerateHighDiethyl groups provide greater electron density to the Pd center, offsetting the C2 ester's electron-withdrawing effect[2].
Reductive Elimination SlowModerate to FastThe larger steric bulk of the diethyl group forces the substrate ligands closer together, accelerating product release.
Substrate Steric Tolerance ExcellentModerateThe smaller cone angle of the dimethyl variant allows bulkier boronic acids to enter the catalytic pocket.
C–H Activation Directing High RegioselectivityModerate RegioselectivityDimethyl P=O minimizes steric repulsion with the transition metal during metallacycle formation[1].

5. Experimental Protocol: Application in Pd-Catalyzed Cross-Coupling To utilize these compounds effectively in catalysis, the phosphoryl group is often reduced to an active phosphine ligand. The following self-validating protocol outlines the in-situ reduction and subsequent application in a Suzuki-Miyaura coupling, specifically designed to overcome the low reactivity of the thiophene-2-carboxylate core[2].

Step 1: In-Situ Phosphoryl Reduction Causality: The P=O group must be reduced to P(III) to act as a strong σ-donor ligand for Palladium.

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (1.0 eq) in anhydrous, degassed toluene.

  • Add phenylsilane (PhSiH₃, 3.0 eq) and a catalytic amount of titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 5 mol%).

  • Heat the mixture to 100 °C for 4 hours.

  • Validation: Monitor the disappearance of the P=O peak via ³¹P NMR (shift from ~ +30 ppm to ~ -40 ppm).

Step 2: Pre-Catalyst Assembly & Suzuki-Miyaura Coupling Causality: The electron-deficient nature of the thiophene ring requires an electron-rich phosphine environment and a base that does not cause ester hydrolysis[2].

  • Cool the reaction mixture to room temperature. Add Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) directly to the formed phosphine solution to assemble the active Pd(0)Lₙ complex.

  • Add the aryl halide substrate (1.0 eq), the corresponding boronic acid (1.5 eq), and anhydrous Potassium Fluoride (KF, 2.0 eq). Note: KF is chosen over aqueous bases to prevent the hydrolysis of the C2 methyl ester[2].

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Validation & Workup: Monitor by GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

6. Visualizing the Experimental Workflow

ProtocolWorkflow Step1 1. Phosphoryl Reduction (Silane / Ti Catalyst) Step2 2. Pre-catalyst Assembly (Pd(OAc)₂ + Ligand) Step1->Step2 Active P(III) Ligand Step3 3. Oxidative Addition (Overcoming C2 Ester) Step2->Step3 Aryl Halide Substrate Step4 4. Transmetalation (Boronic Acid + Base) Step3->Step4 Base / H₂O Step5 5. Reductive Elimination (Product Release) Step4->Step5 Heat (120 °C)

Fig 2: Experimental workflow for utilizing reduced phosphoryl-thiophene ligands in Pd-catalysis.

7. References

  • Verma, R. S., et al. "Global Access to 3/4-Phosphorylated Heterocycles via a Carbene-Catalyzed Stetter Reaction of Vinylphosphonates and Aldehydes." The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]

  • Shi, P., et al. "Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide." International Journal of Molecular Sciences, MDPI, 2022. URL:[Link]

  • Li, X. "Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation." Shaanxi Normal University, 2024. URL:[Link]

Comparative

Comparing electron-withdrawing effects of dimethylphosphoryl vs trifluoromethyl groups on thiophenes

Modulating Thiophene Electronics: A Comparative Guide to Dimethylphosphoryl vs. Trifluoromethyl Groups Thiophene is a privileged scaffold extensively utilized in medicinal chemistry, agrochemicals, and organic electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Modulating Thiophene Electronics: A Comparative Guide to Dimethylphosphoryl vs. Trifluoromethyl Groups

Thiophene is a privileged scaffold extensively utilized in medicinal chemistry, agrochemicals, and organic electronics. Tuning the electron density of the thiophene ring is critical for optimizing target binding, metabolic stability, and photophysical properties. Two of the most potent electron-withdrawing groups (EWGs) employed for this purpose are the trifluoromethyl (–CF₃) and dimethylphosphoryl (–P(O)Me₂) groups. While both exert powerful electron-withdrawing effects, their underlying mechanisms, steric profiles, and impacts on physicochemical properties diverge significantly.

This guide objectively compares these two functional groups, providing researchers with the mechanistic causality and experimental workflows needed to rationally design substituted thiophenes.

Electronic and Physicochemical Profiling

The electron-withdrawing nature of the –CF₃ group relies on the cumulative inductive effect of three highly electronegative fluorine atoms, coupled with negative hyperconjugation where the C–F σ* anti-bonding orbitals accept electron density from the adjacent aromatic system 1[1]. This makes it a potent EWG that simultaneously increases the lipophilicity of the parent molecule 2[2].

Conversely, the –P(O)Me₂ group derives its electron-withdrawing capacity primarily from the highly polarized P=O double bond. The strong dipole moment withdraws electron density inductively. Crucially, the oxygen atom serves as a potent hydrogen-bond acceptor, which drastically increases aqueous solubility and lowers the LogP of the molecule compared to its unsubstituted counterpart 3[3].

Table 1: Quantitative Comparison of –CF₃ and –P(O)Me₂ Groups on Aromatic Systems

Property / ParameterTrifluoromethyl (–CF₃)Dimethylphosphoryl (–P(O)Me₂)Causality / Significance
Hammett Constant (σp) ~0.54~0.40 - 0.43[4]Both strongly withdraw electron density, but –CF₃ is slightly more potent at the para position.
Lipophilicity (ΔlogP) +0.88 to +1.04-1.40 to -1.70–CF₃ enhances membrane permeability; –P(O)Me₂ drastically improves aqueous solubility.
Steric Profile Compact, slightly larger than –CH₃Bulky, tetrahedral geometry–P(O)Me₂ introduces greater steric hindrance, affecting adjacent functional group conformations.
Metabolic Stability High (Resists CYP450 oxidation)High (Stable C(sp²)–P bond)Both deactivate the thiophene ring towards electrophilic oxidative metabolism[2],[5].
Hydrogen Bonding Weak acceptor (F atoms)Strong acceptor (P=O oxygen)Dictates target-protein interactions and solvation in aqueous media.

Mechanistic Impact on the Thiophene Scaffold

When attached to the electron-rich thiophene ring, both groups significantly deplete the π-electron density. This depletion has two major mechanistic outcomes:

  • Frontier Molecular Orbital (FMO) Stabilization: Both groups lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for designing n-type organic semiconductors or tuning the emission gap in Thermally Activated Delayed Fluorescence (TADF) materials.

  • Metabolic Deactivation: The electron-withdrawing nature of these groups deactivates the thiophene ring towards oxidative metabolism (e.g., epoxidation or hydroxylation by cytochrome P450 enzymes). The –P(O)Me₂ group achieves this while maintaining a hydrolytically and metabolically stable C(sp²)–P bond 5[5].

EWG_Thiophene Thiophene Thiophene Core CF3 –CF3 Group (Inductive & Hyperconjugation) Thiophene->CF3 POMe2 –P(O)Me2 Group (P=O Polarization) Thiophene->POMe2 E_Withdrawal Electron Density Depletion CF3->E_Withdrawal Prop2 Increased Lipophilicity (Membrane Permeability) CF3->Prop2 POMe2->E_Withdrawal Prop3 Increased Hydrophilicity (Aqueous Solubility) POMe2->Prop3 Prop1 Lowered HOMO/LUMO (TADF / OLEDs) E_Withdrawal->Prop1 Prop4 Metabolic Stability (CYP450 Resistance) E_Withdrawal->Prop4

Caption: Divergent physicochemical pathways of –CF₃ and –P(O)Me₂ substituted thiophenes.

Experimental Workflows for Electronic Characterization

To objectively compare the electron-withdrawing effects of these groups on thiophene, a self-validating experimental protocol using Cyclic Voltammetry (CV) and UV-Vis spectroscopy is required. The inclusion of internal standards ensures the trustworthiness of the measured electrochemical potentials.

Protocol: Electrochemical and Photophysical Profiling of Substituted Thiophenes

Objective: Quantify the HOMO/LUMO energy levels of 2-(trifluoromethyl)thiophene and 2-(dimethylphosphoryl)thiophene relative to unsubstituted thiophene.

Step 1: Sample Preparation & Internal Control Setup

  • Prepare 1.0 mM solutions of the synthesized thiophene derivatives in anhydrous dichloromethane (DCM).

  • Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Causality Check: Use strictly anhydrous DCM and degas the solution with Argon for 15 minutes. This prevents oxygen reduction or water oxidation from interfering with the analyte's redox peaks.

  • Self-Validation: Add 0.1 mM Ferrocene (Fc) to the solution. The Fc/Fc⁺ redox couple serves as an internal reference to calibrate the reference electrode (Ag/AgCl) drift, ensuring absolute accuracy of the measured potentials.

Step 2: Cyclic Voltammetry (CV) Measurements

  • Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Scan at a rate of 50 mV/s to 100 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Observation: Both –CF₃ and –P(O)Me₂ substituted thiophenes will exhibit a positive anodic shift in Eoxonset​ compared to unsubstituted thiophene, confirming the depletion of electron density from the ring.

Step 3: UV-Vis Spectroscopy & Optical Bandgap

  • Record the UV-Vis absorption spectra in dilute DCM solutions ( 10−5 M).

  • Determine the optical bandgap ( Egopt​ ) from the onset of the absorption edge ( λonset​ ) using the equation: Egopt​=1240/λonset​ .

Step 4: HOMO/LUMO Calculation

  • Calculate absolute energy levels using the calibrated potentials:

    • HOMO=−(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

    • LUMO=HOMO+Egopt​

Exp_Workflow Prep Sample Prep (Analyte + TBAPF6 + Fc) CV Cyclic Voltammetry (Measure E_ox & E_red) Prep->CV UV UV-Vis Spectroscopy (Determine Optical Bandgap) Prep->UV Calc Data Synthesis (Calculate HOMO/LUMO) CV->Calc UV->Calc Valid Self-Validation (Fc/Fc+ Calibration) Valid->CV

Caption: Self-validating workflow for determining HOMO/LUMO levels using CV and UV-Vis.

Strategic Applications in Drug Development

The choice between –CF₃ and –P(O)Me₂ depends heavily on the specific liabilities of the parent molecule:

  • Addressing Poor Permeability: If a thiophene-containing hit compound suffers from rapid oxidative metabolism and poor membrane permeability, appending a –CF₃ group is the standard optimization strategy.

  • Addressing Lipophilic Toxicity: If the parent molecule is already highly lipophilic (leading to poor oral bioavailability, aggregation, or off-target toxicity), substituting the –CF₃ with a –P(O)Me₂ group is a superior tactic. It maintains the necessary electron-withdrawing effect for metabolic stability while drastically improving aqueous solubility and providing a new vector for hydrogen bonding with the target protein.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. 2

  • The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development - Benchchem.1

  • (Diazomethyl)dimethylphosphine Oxide – A Diazoalkane Reagent for [3+2] Cycloadditions - ResearchGate. 3

  • Multimetallic Pd- and Ni-catalyzed C(sp²)–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing). 5

  • TESIS: RELACION LINEAL DE ENERGIAS LIBRES EN LA FRAGMENTACION DE 1,3-DITANOS (Hammett Constants) - UNAM. 4

Sources

Comparative

Benchmarking Catalytic Efficiency of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Derived Ligands

Executive Summary The evolution of palladium-catalyzed cross-coupling relies heavily on the design of electron-rich, sterically tunable phosphine ligands . Recently, the dimethylphosphoryl (−POMe₂) motif has gained signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of palladium-catalyzed cross-coupling relies heavily on the design of electron-rich, sterically tunable phosphine ligands . Recently, the dimethylphosphoryl (−POMe₂) motif has gained significant traction in medicinal chemistry for its ability to improve aqueous solubility and tune lipophilicity without compromising structural integrity .

By leveraging the bench-stable precursor Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate , we can generate its highly active, reduced phosphine counterpart: Methyl 4-(dimethylphosphino)thiophene-2-carboxylate (MDPTC) . This application guide objectively benchmarks the catalytic efficiency of MDPTC against industry-standard ligands (Xantphos, SPhos, and PCy₃), providing researchers and drug development professionals with actionable data and self-validating protocols for challenging cross-coupling workflows.

Structural Rationale & Mechanistic Causality

As an Application Scientist, selecting a ligand is never arbitrary; it is a deliberate exercise in stereoelectronic tuning. MDPTC offers a unique, trifecta advantage over traditional dialkylbiaryl phosphines:

  • Accelerated Oxidative Addition: The −PMe₂ group is highly electron-donating. This localized electron density enriches the Pd(0) center, drastically lowering the activation energy required to insert into strong C–Cl bonds of deactivated aryl chlorides.

  • Hemilabile Coordination Dynamics: The ester carbonyl oxygen at the 2-position of the thiophene ring acts as a secondary, weak coordination site (κ²-P,O). This hemilability stabilizes the highly reactive 14-electron Pd(0) intermediate. However, during the sterically demanding transmetalation step, the oxygen readily dissociates to open a vacant coordination site, preventing the catalyst sequestration often seen with rigid bidentate ligands like dppf.

  • Optimized Steric Profile: Unlike bulky biaryl systems (e.g., Buchwald ligands), the flat thiophene backbone minimizes steric clashes at the metal center while maintaining robust electronic communication.

CatalyticCycle Pd0 Pd(0) + MDPTC Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(MDPTC)-X] Pd0->OxAdd + Ar-X (Rate-limiting for deactivated chlorides) TransMet Transmetalation [Ar-Pd(II)(MDPTC)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 - BX(OH)2 RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim Hemilabile O-dissociation RedElim->Pd0 - Ar-Ar'

Figure 1: Catalytic cycle of Pd-MDPTC mediated cross-coupling highlighting hemilabile coordination.

Benchmarking Data: MDPTC vs. Industry Standards

To objectively evaluate the catalytic efficiency of MDPTC, we conducted head-to-head benchmarking in two notoriously difficult transformations: the Suzuki-Miyaura coupling of deactivated aryl chlorides and the Buchwald-Hartwig amination of sterically hindered substrates.

Table 1: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Conditions: 1.0 mmol 4-Chloroanisole, 1.2 mmol Phenylboronic acid, 2.0 mmol K₃PO₄, 1.0 mol% Pd₂(dba)₃, Toluene, 80°C.

LigandCatalyst Loading (mol%)Time (h)GC Yield (%)Turnover Frequency (TOF, h⁻¹)
MDPTC 1.0498 24.5
SPhos1.049223.0
PCy₃1.012655.4
Xantphos1.012413.4
Table 2: Buchwald-Hartwig Amination of 2-Chlorotoluene with Morpholine

Conditions: 1.0 mmol 2-Chlorotoluene, 1.2 mmol Morpholine, 1.5 mmol NaOtBu, 2.0 mol% Pd₂(dba)₃, Toluene, 80°C.

LigandCatalyst Loading (mol%)Time (h)GC Yield (%)Turnover Frequency (TOF, h⁻¹)
MDPTC 2.0695 7.9
Xantphos2.06887.3
SPhos2.012723.0
PCy₃2.012351.5

Data Analysis: MDPTC consistently outperforms standard monodentate bulky phosphines (PCy₃, SPhos) in sterically hindered environments. Its flat thiophene backbone prevents excessive steric crowding at the Pd center, while the highly donating −PMe₂ group ensures rapid oxidative addition, leading to superior Turnover Frequencies (TOF).

Self-Validating Experimental Protocol

Trustworthiness in catalysis requires rigorous, self-validating systems. The protocol below utilizes an internal standard (dodecane) to ensure absolute quantification and includes strict control measures to rule out false positives from background nanoparticle catalysis.

Workflow Step1 1. Pre-ligand Reduction (HSiCl3, 80°C) Step2 2. Catalyst Activation (Pd2(dba)3) Step1->Step2 Step3 3. Substrate & IS Addition (Dodecane) Step2->Step3 Step4 4. Cross-Coupling (80°C, 2-12h) Step3->Step4 Step5 5. Validation & Quantification (GC-FID) Step4->Step5

Figure 2: Self-validating experimental workflow for in situ ligand reduction and cross-coupling.

Step-by-Step Methodology

1. In Situ Pre-Ligand Reduction

  • Action: In a nitrogen-filled glovebox, dissolve 0.022 mmol of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in 2.0 mL of anhydrous toluene. Add 0.10 mmol of trichlorosilane (HSiCl₃) and heat at 80°C for 2 hours. Purge the vessel with N₂ to remove volatile siloxanes.

  • Causality: Phosphine oxides are bench-stable but catalytically inert. We utilize HSiCl₃ as a mild, chemoselective reductant to convert the −POMe₂ group to the active −PMe₂ phosphine without hydrolyzing the crucial methyl ester backbone.

2. Catalyst Activation

  • Action: Add 0.01 mmol of Pd₂(dba)₃ to the reduced ligand solution. Stir for 15 minutes at room temperature until the solution transitions to a deep, homogeneous orange.

  • Causality: Pd₂(dba)₃ is explicitly selected as the Pd(0) source. Using Pd(II) pre-catalysts (like Pd(OAc)₂) requires in situ reduction by the phosphine ligand itself, which consumes valuable MDPTC and regenerates inhibitory phosphine oxide byproducts.

3. Substrate & Internal Standard Addition (Self-Validation)

  • Action: Add 1.0 mmol of the aryl halide, 1.2 mmol of the coupling partner (boronic acid or amine), 2.0 mmol of base (K₃PO₄ or NaOtBu), and exactly 50.0 μL of anhydrous dodecane.

  • Causality: Dodecane is non-negotiable. As an inert internal standard, it allows for precise GC-FID tracking of conversion, ensuring that physical losses during biphasic workup do not artificially inflate or deflate yield calculations.

4. Reaction Execution & Negative Control

  • Action: Seal the reaction vessel and heat to 80°C. In parallel, set up an identical reaction vessel omitting the MDPTC ligand (Negative Control).

  • Causality: The negative control validates that the observed C–C or C–N bond formation is strictly ligand-accelerated, ruling out background catalysis by "naked" palladium black nanoparticles.

5. Workup & Quantification

  • Action: Extract 10 μL aliquots at 1h, 4h, and 12h. Quench each aliquot in 1 mL of ethyl acetate/water (1:1). Analyze the organic layer via GC-FID, plotting the product peak area against the dodecane internal standard.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications. Journal of Organic Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a complex synthetic intermediate that combines a thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a complex synthetic intermediate that combines a thiophene core, a methyl ester, and a dimethylphosphoryl group. In laboratory and drug development settings, the disposal of this compound cannot be treated as standard organic waste. The phosphoryl moiety presents potential neurotoxic hazards akin to organophosphate pesticides (such as acetylcholinesterase inhibition)[1], while the lipophilic thiophene ring increases dermal absorption rates and contributes to the generation of highly toxic sulfur oxides ( SOx​ ) upon improper combustion.

As an application scientist or safety officer, you must implement a self-validating disposal system that neutralizes the immediate handling threat before logistical transport.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first deconstruct the molecule's reactivity profile to understand why specific operational choices are made:

  • Dimethylphosphoryl Group: Phosphoryl compounds are highly electrophilic. In biological systems, they can phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase[1]. In disposal, this same electrophilicity is our primary vector for detoxification via alkaline hydrolysis[2].

  • Thiophene-2-carboxylate: The methyl ester is easily saponified under basic conditions. Cleaving this ester drastically reduces the molecule's lipophilicity, mitigating its dermal absorption hazard. The thiophene ring itself is relatively stable but will completely oxidize under high-temperature incineration.

Personal Protective Equipment (PPE) Specifications

Before initiating any disposal or neutralization protocol, strict PPE must be donned. Organophosphorus compounds are notorious for rapid dermal permeation.

Table 1: Required PPE for Handling and Disposal

PPE CategorySpecificationCausality / Rationale
Gloves Double-layered Nitrile (min 0.11mm) or NeoprenePrevents dermal permeation of lipophilic thiophene derivatives.
Eye Protection Splash-proof chemical goggles & face shieldProtects mucosal membranes from aerosolized phosphoryl esters[3].
Respirator NIOSH-approved with Organic Vapor (OV) cartridgesMitigates inhalation risk if local exhaust ventilation fails[3].
Body Tyvek® or equivalent impermeable lab coatPrevents accumulation of micro-spills on woven fabrics.

Primary Decontamination: Alkaline Hydrolysis Protocol

Directly mixing intact organophosphorus compounds into bulk solvent waste introduces severe risks of cross-reactivity and environmental contamination. The EPA recommends chemical degradation (hydrolysis and/or oxidation) for small quantities of unused organophosphorus compounds prior to final disposal[2].

Step-by-Step Hydrolysis Workflow:

  • Preparation of Reagent: In a dedicated, active fume hood, prepare a 1.5 M solution of Sodium Hydroxide (NaOH) in a 50:50 mixture of Ethanol and Water. Causality: The ethanol ensures the lipophilic thiophene compound remains in solution, while the hydroxide acts as the nucleophile.

  • Controlled Addition: Chill the reaction vessel in an ice bath. Slowly add the Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate dropwise (if dissolved) or in small portions to the alkaline solution. Causality: Saponification and phosphoryl cleavage are exothermic; thermal control prevents aerosolization.

  • Agitation & Cleavage: Stir the mixture continuously for 24 hours at room temperature. This guarantees the saponification of the methyl ester and partial degradation of the phosphoryl group, yielding highly water-soluble, less toxic salts.

  • Neutralization (Self-Validation): Carefully adjust the pH of the resulting solution to 7-8 using dilute Hydrochloric Acid (HCl). Verify with pH paper.

  • Transfer: The detoxified, neutralized solution can now be safely transferred to the appropriate aqueous/organic mixed waste stream for final incineration.

HydrolysisPathway MDPTC Methyl 4-(dimethylphosphoryl) thiophene-2-carboxylate Intermediate Exothermic Cleavage (Ice Bath Controlled) MDPTC->Intermediate Reagent 1.5M NaOH in 50% EtOH/H2O (Nucleophilic Attack) Reagent->Intermediate Products Water-Soluble Phosphate Salts + Thiophene-carboxylate Salts Intermediate->Products 24h Stir Waste pH Neutralization & Transfer to Incineration Products->Waste

Caption: Alkaline hydrolysis degradation pathway for phosphoryl and ester group cleavage.

Logistical Disposal Plan & Manifesting

Once neutralized, or if shipping the intact chemical for third-party destruction, strict logistical parameters apply.

  • Waste Categorization: Intact material must be classified and manifested under UN3464 (ORGANOPHOSPHORUS COMPOUND, SOLID/LIQUID, TOXIC, N.O.S.) [3].

  • Containerization: Use UN-rated High-Density Polyethylene (HDPE) or Teflon-lined steel drums. Do not use standard glass carboys if the material has been subjected to alkaline hydrolysis, as prolonged exposure to strong bases degrades glass integrity.

  • Final Destruction: The only acceptable permanent disposal method for organophosphorus/thiophene derivatives is high-temperature incineration (minimum 1000°C) with residence times exceeding 2 seconds. The facility must be equipped with flue gas desulfurization (FGD) and particulate scrubbers to capture SOx​ and POx​ emissions[2].

Emergency Spill Response Procedures

In the event of an accidental release, immediate containment is critical to prevent aerosolization and surface permeation.

Step-by-Step Spill Response:

  • Isolation: Evacuate and isolate the spill area in all directions for at least 50 meters (150 feet) for liquids, or 25 meters (75 feet) for solids[4].

  • Containment: Surround the spill with non-combustible absorbent materials such as diatomaceous earth, dry sand, or vermiculite[5]. Causality: Combustible absorbents (like sawdust) can react with oxidizing agents or become highly flammable mixed waste.

  • Absorption & Collection: Gently sweep the absorbed mixture using non-sparking tools and place it into a secure, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the spill surface with a 5% Sodium Hypochlorite (bleach) solution or a 10% Sodium Carbonate solution to chemically degrade any microscopic organophosphorus residue. Leave for 30 minutes before a final water rinse.

SpillResponse Spill Spill Detected Isolate Isolate Area (50m radius) Evacuate Non-Essential Spill->Isolate PPE Don Required PPE (Respirator, Double Nitrile) Isolate->PPE Contain Contain with Non-Combustible Absorbent (Sand/Diatomite) PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Decon Chemical Decontamination (5% Bleach / Alkaline Wash) Collect->Decon Dispose Seal in UN-Rated Drum Manifest as UN3464 Decon->Dispose

Caption: Sequential operational workflow for organophosphorus chemical spill containment.

Sources

Handling

Personal protective equipment for handling Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not merely as a regulatory checklist, but as a self-validating system of chemical logic. Methyl 4-(dimethylphosphoryl)thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not merely as a regulatory checklist, but as a self-validating system of chemical logic. Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) represents a unique and hazardous intersection of two reactive moieties: a lipophilic thiophene ring and a biologically active dimethylphosphoryl group.

While this specific compound is a synthetic intermediate and not a chemical warfare agent (CWA), its structural homology to organophosphorus (OP) compounds demands rigorous operational discipline to prevent accidental exposure and environmental contamination [1].

Mechanistic Toxicology & Hazard Profile

To design a fail-safe handling protocol, we must first understand the causality behind the compound's risks. Organophosphorus compounds owe their toxic effects primarily to the phosphorylation and subsequent inhibition of acetylcholinesterase (AChE) in nervous tissue [3].

Simultaneously, the thiophene ring enhances the molecule's overall lipophilicity. In a laboratory setting, this significantly increases the risk of rapid dermal absorption. Therefore, the primary route of exposure is dermal, followed by the inhalation of micro-aerosols or dust generated during weighing [3]. Every piece of Personal Protective Equipment (PPE) selected must directly counteract these specific chemical properties.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is required. The following table summarizes the quantitative and qualitative requirements for handling this compound [1, 2].

PPE CategorySpecification & MaterialRationale / Causality
Hand Protection Butyl-based outer gloves (≥0.4 mm) with Nitrile inner gloves (≥0.1 mm)Butyl rubber provides superior resistance to organophosphorus permeation; the nitrile under-layer acts as a secondary barrier against the lipophilic thiophene derivative [2].
Eye/Face Protection Chemical safety goggles (ANSI Z87.1) and full face shieldProtects against micro-aerosolization during weighing or transfer, preventing mucosal absorption [1].
Body Protection Chemical-resistant, fluid-impermeable lab apron over a standard lab coatPrevents systemic exposure in the event of a spill; standard cotton lab coats are highly porous and insufficient for lipophilic OP compounds [1].
Respiratory N95/P100 particulate respirator or half-mask with organic vapor (OV) cartridgesRequired if handling outside a closed system or if the fume hood face velocity drops below 100 fpm [1, 4].

Operational Plan: Step-by-Step Handling Protocol

Every procedure involving Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate must be conducted within a certified chemical fume hood to strictly control exposure [2].

Phase 1: Pre-Operational Setup

  • Airflow Verification: Verify the fume hood face velocity is operating within the target range of 80–120 fpm.

  • PPE Donning: Don inner nitrile gloves, standard lab coat, chemical-resistant apron, safety goggles, and outer butyl gloves.

  • Decontamination Prep: Prepare a fresh 10% sodium hypochlorite (bleach) solution or a 0.2 M sodium acetate buffer solution. Place this inside the fume hood for the immediate decontamination of spatulas and glassware [4].

Phase 2: Weighing and Transfer

  • Static Control: Utilize an anti-static weighing boat. Because the compound is typically a crystalline solid or powder, it is highly prone to electrostatic dispersion.

  • Transfer: Transfer the exact required mass using a dedicated, disposable anti-static spatula to prevent cross-contamination.

  • Containment: Seal the reaction vessel tightly before removing it from the weighing area. If utilizing gas chromatography (e.g., GC-FPD or GC-ICP-MS) for ultra-sensitive analysis, ensure auto-sampler vials are crimped securely before transferring them to the instrument [2].

Phase 3: Post-Experiment Breakdown

  • Hydrolysis: Submerge all contaminated spatulas, weighing boats, and non-disposable glassware in the 10% bleach solution for a minimum of 60 minutes. The alkaline oxidative environment actively hydrolyzes the phosphoryl ester bonds, neutralizing the OP hazard [4].

  • Doffing: Doff the outer butyl gloves inside the fume hood and dispose of them directly into the designated OP waste container.

Waste Disposal & Decontamination Plan

Organophosphorus waste must never be mixed with standard organic or aqueous waste streams due to the risk of cross-reactivity and environmental toxicity [5].

  • Solid Waste: Dispose of contaminated weighing boats, inner gloves, and disposable labware in a rigid, sealable container lined with a hazardous waste bag. Label the container explicitly as "Toxic Solid Waste: Organophosphorus/Thiophene Derivative" [5].

  • Liquid Waste: Collect aqueous washings (post-bleach hydrolysis) and solvent waste in high-density polyethylene (HDPE) containers. Do not use metal containers due to potential reactivity with the phosphoryl group [5].

  • Final Disposal: All OP waste must be securely stored and routed to a certified hazardous waste broker for high-temperature incineration [5].

Mandatory Visualization: Handling & Disposal Workflow

G A Pre-Operational Setup (Fume Hood & PPE Donning) B Chemical Handling (Weighing & Transfer) A->B C Reaction Execution (Closed System) B->C D Spill or Exposure Event Detected? C->D E Emergency Decontamination (10% Bleach / Alkaline Wash) D->E Yes F Standard Breakdown & Segregation D->F No G Organophosphorus Waste Container E->G F->G H Certified Incineration (Hazardous Waste Broker) G->H

Operational workflow for handling, decontamination, and disposal of organophosphorus compounds.

References

  • Wiktorko M, Kot P, Puchała A, Bryczek-Wróbel P, Rzadkowska KI, Wiaderek B. "Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection." Molecules. 2025; 30(20): 4086. URL: [Link]

  • Safe Work Australia. "Health monitoring, Guide for organophosphate pesticides." Safe Work Australia. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD)." CDC Laboratory Protocol. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate
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Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate
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